Hexahydrophthalic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2 | |
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InChI Key |
MUTGBJKUEZFXGO-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O | |
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Molecular Formula |
C8H10O3 | |
| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID8026515 | |
| Record name | Hexahydrophthalic anhydride | |
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Molecular Weight |
154.16 g/mol | |
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Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid. | |
| Record name | 1,3-Isobenzofurandione, hexahydro- | |
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| Record name | Hexahydrophthalic anhydride, all isomers | |
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| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |
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Boiling Point |
BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F | |
| Record name | Hexahydrophthalic anhydride | |
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Flash Point |
149 °C (open cup), 300.2 °F | |
| Record name | Hexahydrophthalic anhydride | |
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Solubility |
Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction | |
| Record name | Hexahydrophthalic anhydride | |
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Density |
1.19 at 40 °C, 5.3 | |
| Record name | Hexahydrophthalic anhydride | |
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Vapor Density |
Relative vapor density (air = 1): 5.3, 1.19 | |
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Vapor Pressure |
0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2) | |
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Color/Form |
Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C | |
CAS No. |
85-42-7, 14166-21-3, 71749-03-6 | |
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| Record name | trans-Cyclohexane-1,2-dicarboxylic anhydride | |
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| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |
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Melting Point |
32 °C, 35-36 °C, 89.6 °F | |
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Synthesis and Derivatization Pathways of Hexahydrophthalic Anhydride
Catalytic Hydrogenation of Phthalic Anhydride (B1165640) to HHPA
The production of HHPA from phthalic anhydride involves the complete saturation of the aromatic ring via catalytic hydrogenation. atamanchemicals.com This process requires carefully controlled conditions to achieve high yield and purity. atamanchemicals.com
The hydrogenation of phthalic anhydride is typically performed in the liquid phase within a constant pressure reactor or a fixed-bed reactor. google.comgoogle.com Reaction conditions are optimized to maximize the conversion of PA and the selectivity towards HHPA. Key parameters include temperature, hydrogen pressure, and the choice of catalyst.
For instance, when using an eggshell-type PdRu/Al2O3 catalyst, the reaction may be conducted at temperatures ranging from 80-140°C and hydrogen pressures of 6-12 MPa in a constant pressure reactor. google.com In a fixed-bed reactor setup, the temperature might be higher, between 120-180°C, with pressures from 6-18 MPa. google.com Solvents such as dioxane, tetrahydrofuran (B95107), cyclohexane (B81311), or decahydronaphthalene (B1670005) are often used, with the concentration of phthalic anhydride typically between 5% and 20%. google.com
Table 1: Exemplary Reaction Conditions for Phthalic Anhydride Hydrogenation
| Parameter | Constant Pressure Reactor | Fixed Bed Reactor |
|---|---|---|
| Temperature | 80-140°C google.com | 120-180°C google.com |
| Hydrogen Pressure | 6-12 MPa google.com | 6-18 MPa google.com |
| Catalyst | Eggshell-type PdRu google.comgoogle.com | Eggshell-type PdRu google.comgoogle.com |
| Solvent | Dioxane, THF, Cyclohexane, etc. google.com | Dioxane, THF, Cyclohexane, etc. google.com |
| Reaction Time | 2-10 hours google.com | N/A (Space Velocity: 0.2-0.6 h⁻¹) google.com |
The choice of catalyst is critical for selectively hydrogenating the aromatic ring of phthalic anhydride while minimizing side reactions.
Eggshell-type PdRu Catalysts : These catalysts, where the active metals are concentrated in a thin outer layer of the support pellet, are highly effective. google.comconicet.gov.ar This design is advantageous for selective hydrogenation as it can alleviate issues related to mass and heat transfer, which in turn affects activity and selectivity. conicet.gov.ar The eggshell structure is reported to significantly improve the selectivity towards HHPA. google.com A common support material is alumina (B75360) (Al2O3), sometimes in combination with MgO, ZnO, or TiO2. google.com The bimetallic nature, combining Palladium (Pd) and Ruthenium (Ru), improves the catalyst's activity and maintains high selectivity. researchgate.net For example, a catalyst with 0.01-0.1% Pd and 0.8-1.5% Ru has been specified for this process. google.com
Raney Ni Catalysts : Raney Nickel is a well-known hydrogenation catalyst used for various industrial processes, including the hydrogenation of phthalic anhydride. asianpubs.orggoogle.comtimepharma.in However, traditional Raney Ni often requires high hydrogen pressures (e.g., above 4 MPa or even up to 165 bar) and may result in lower selectivity to the desired products compared to more advanced catalytic systems. asianpubs.orggoogle.com Doping Raney Ni with other metals can enhance its activity, allowing for milder reaction conditions and faster hydrogenation rates. google.com
The primary challenge in the hydrogenation of phthalic anhydride is achieving complete saturation of the aromatic ring while preventing the formation of byproducts. asianpubs.org Incomplete hydrogenation can lead to the formation of intermediates, while more aggressive conditions can cause undesirable side reactions.
Common side reactions include the formation of:
Phthalide (B148349) : This is a significant byproduct where only one of the carbonyl groups of the anhydride is reduced. asianpubs.orgresearchgate.net Nickel-based catalysts, for instance, can have low selectivity, producing varying amounts of phthalide. asianpubs.org
o-Toluic acid : A byproduct resulting from the hydrogenolysis of the anhydride ring. google.comasianpubs.org
Other Hydrogenated Derivatives : Aromatic ring-hydrogenated derivatives of various components in the reaction mixture can also be formed. asianpubs.org
These side reactions not only reduce the yield of HHPA but also complicate the purification process. google.com
After the hydrogenation reaction, the crude product is a mixture that includes HHPA, unreacted starting materials, byproducts, and solvents. To obtain high-purity HHPA, this mixture undergoes purification.
Rectification : This process, also known as fractional distillation, is a primary method for purification. google.comgoogle.com The reaction product first enters a desolventization tower to remove the solvent. google.com Subsequently, the remaining mixture is fed into a rectification column. google.comgoogle.com High-purity HHPA is separated based on boiling point differences. For example, a product with 99.5% purity can be obtained through rectification under reduced pressure. google.com
Recrystallization : This technique is particularly useful for separating solid products. google.com In the synthesis of HHPA from PA, byproducts like phthalide can be recovered from the overhead stream of the HHPA distillation column and purified through recrystallization. google.com
Synthesis from Tetrahydrophthalic Anhydride (THPA) to HHPA
An alternative and common industrial route is the hydrogenation of tetrahydrophthalic anhydride (THPA), which is itself produced from the Diels-Alder reaction of maleic anhydride and 1,3-butadiene. google.compenpet.com This pathway involves the hydrogenation of a single double bond within the cyclohexene (B86901) ring of THPA. penpoly.com
The hydrogenation of THPA to HHPA is a catalytic process that, while seemingly simpler than starting from phthalic anhydride, has its own set of challenges. google.comniscpr.res.in
Reaction Conditions : Raney Ni is a highly active and suitable catalyst for this conversion. niscpr.res.inniscpr.res.in Optimal conditions have been reported, achieving high conversion and selectivity. For example, using a T-1 type Raney Ni catalyst (7% by weight) in a 45% DMF solution at 95°C and a hydrogen pressure of 4.5 MPa for 3 hours can result in an 88% conversion of THPA with 100% selectivity to HHPA. niscpr.res.inniscpr.res.in Another system uses a Pd-NiO/SiO2 catalyst in a trickle bed reactor. google.com
Challenges and Side Reactions : A key challenge during THPA hydrogenation is the potential for the double bond to shift its position within the ring, which can lead to incomplete hydrogenation. google.comgoogle.com Furthermore, the anhydride group can undergo side reactions such as condensation, hydrogenolysis, and cross-linking, which generate difficult-to-separate byproducts and can poison the catalyst. google.comgoogle.com These byproducts can affect the reaction's selectivity and yield. google.com Despite these challenges, under optimized conditions, it is possible to achieve very high selectivity where no byproducts are detected. niscpr.res.in
Table 2: Comparison of Catalytic Systems for THPA Hydrogenation
| Catalyst | Support/Type | Temperature | Pressure | Solvent | THPA Conversion | HHPA Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Raney Ni | T-1 Type | 95°C | 4.5 MPa | DMF | 88% | 100% | niscpr.res.inniscpr.res.in |
| Pd-NiO | SiO₂ | 180-230°C | N/A | N/A | 97.3% | 84.1% (Yield) | google.com |
Influence of Temperature, Pressure, Time, and Solvent on Catalytic Reaction
The catalytic hydrogenation of tetrahydrophthalic anhydride (THPA) to produce hexahydrophthalic anhydride (HHPA) is a key industrial process. The efficiency of this reaction is significantly influenced by several parameters, including temperature, pressure, reaction time, and the choice of solvent.
A study on the catalytic hydrogenation of THPA using Raney Ni (T-I) as a catalyst revealed the following insights:
Temperature: The formation of HHPA increases with rising temperature within the experimental range of 70-100°C. niscpr.res.in
Pressure: The amount of HHPA produced shows a linear increase with the rise in H2 pressure within the observed system. niscpr.res.in
Time: The conversion of THPA and selectivity towards HHPA are time-dependent, with optimal results achieved after a specific duration.
Solvent: The choice of solvent plays a crucial role. While THPA has low solubility in solvents like benzene (B151609) or toluene, leading to low HHPA yields, its solubility is greater in dimethylformamide (DMF), resulting in a higher yield. niscpr.res.in
Under optimized conditions, a conversion of THPA and selectivity to HHPA of 88% and 100%, respectively, were achieved. niscpr.res.in These conditions were identified as using T-I Raney Ni (7%), a hydrogen pressure of 4.5 MPa, a 45% DMF solution, a reaction time of 3.0 hours, and a temperature of 95°C. niscpr.res.in
The following table summarizes the effect of various parameters on the catalytic hydrogenation of THPA:
| Parameter | Effect on HHPA Formation | Notes |
| Temperature | Increases with increasing temperature (70-100°C) | Higher temperatures can lead to side reactions if not controlled. niscpr.res.in |
| Pressure | Increases linearly with increasing H2 pressure | Higher pressure favors the hydrogenation reaction. niscpr.res.in |
| Time | Conversion and selectivity increase with time up to an optimal point | Prolonged reaction times may not significantly increase yield and could be uneconomical. |
| Solvent | Higher solubility of THPA in the solvent leads to higher HHPA yield | DMF is a more effective solvent than THF, benzene, or toluene. niscpr.res.in |
Industrial Production Methods and Considerations
The industrial production of this compound (HHPA) commonly involves the catalytic hydrogenation of either phthalic anhydride or tetrahydrophthalic anhydride (THPA). guidechem.compenpet.com The hydrogenation of THPA, which is produced from the Diels-Alder reaction of maleic anhydride and 1,3-butadiene, is a frequently used industrial method. guidechem.comchemchina.com
A significant challenge in the industrial process is the potential for side reactions during hydrogenation, such as condensation, hydrogenolysis, and cross-linking, which can generate impurities that are difficult to separate from the final product. guidechem.com This is further complicated by the similar boiling points of THPA and HHPA, making traditional distillation methods for separation less effective and impacting product purity. guidechem.com
To address these challenges, industrial methods focus on optimizing reaction conditions and catalyst systems. One patented method describes a process where phthalic anhydride is dissolved in a solvent at 50-70°C and then subjected to selective hydrogenation in either a constant pressure reactor or a fixed-bed reactor. google.com
The following table outlines the typical operating conditions for industrial HHPA production via phthalic anhydride hydrogenation:
| Parameter | Constant Pressure Reactor | Fixed-Bed Reactor |
| Hydrogenation Temperature | 80 to 140°C | 120 to 180°C |
| Hydrogen Pressure | 6 to 12 MPa | 6 to 18 MPa |
| Reaction Time / Space Velocity | 2 to 10 hours | 0.2-0.6h-1 |
| Catalyst to Phthalic Anhydride Mass Ratio | 1:2 to 1:50 | Not specified |
Data sourced from Guidechem. guidechem.com
Following the hydrogenation reaction, the product undergoes a series of purification steps, including solvent recovery and distillation, to obtain high-purity HHPA. guidechem.com The overhead product from the distillation can be further purified by recrystallization to yield high-purity phthalide. guidechem.com The choice of solvent includes dioxane, tetrahydrofuran, cyclohexane, and decalin. google.com
Alternative Synthetic Routes to this compound
While catalytic hydrogenation is a dominant industrial method, alternative synthetic pathways to this compound have been explored.
This compound can be prepared through the esterification reaction of cis-lactic acid and an anhydride. atamanchemicals.comchembk.com This reaction is typically catalyzed by an acid, such as sulfuric acid or benzoic acid. atamanchemicals.comchembk.com This method offers a different approach from the more common hydrogenation routes.
Cycloaddition reactions represent another avenue for synthesizing cyclic anhydrides. The Diels-Alder reaction, a type of cycloaddition, between furan (B31954) and maleic anhydride is a well-studied example. mdpi.compsu.educhemrxiv.org This reaction can be influenced by factors such as solvent and temperature, which affect the stereoselectivity of the product. chemrxiv.org While this specific reaction leads to a different anhydride, the principles of cycloaddition are relevant to the synthesis of cyclic structures.
Another relevant cycloaddition is the reaction of carbon dioxide (CO2) with epoxides to form cyclic carbonates. chemicalbook.commdpi.com This reaction is typically carried out in a stainless steel autoclave under pressure and heat, often with a nanocatalyst. chemicalbook.com While this produces cyclic carbonates, not anhydrides, it demonstrates the utility of cycloaddition for creating five-membered ring structures from readily available starting materials.
A laboratory-scale synthesis of this compound involves the reaction of cis-cyclohexane-1,2-dicarboxylic acid with oxalyl chloride. hcchems.comchemicalbook.comchemdad.com The reaction is typically conducted in a dry solvent like toluene, with a drop of dimethylformamide (DMF) added. hcchems.comchemicalbook.com The mixture is heated under an inert atmosphere (argon) for several hours. hcchems.comchemicalbook.com After the reaction, the product is isolated by decanting the solution, filtering, and evaporating the volatiles. hcchems.comchemicalbook.com The final product can be crystallized by trituration with diethyl ether. hcchems.comchemicalbook.com
Derivatization of HHPA for Functional Material Development
The reactivity of the anhydride group in this compound makes it a versatile building block for creating functional materials. scbt.com Anhydrides are known to react with nucleophiles such as alcohols and amines to form esters and amides, respectively. scbt.comlibretexts.org This reactivity is harnessed in various applications.
In polymer chemistry, HHPA is a crucial component. It can act as a monomer in the production of polyester (B1180765) resins and as a hardener for epoxy resins. penpet.comhcchems.com When used as a hardener, HHPA cross-links the polymer chains, which can enhance the material's properties. For instance, HHPA-cured epoxy resins are used in electronic devices for encapsulation due to their protective qualities against moisture, heat, and mechanical stress. atamanchemicals.com
The derivatization of HHPA is also important in analytical chemistry. For example, methods have been developed to determine human hemoglobin adducts from HHPA exposure by hydrolyzing the adducts and then derivatizing the released hexahydrophthalic acid with reagents like pentafluorobenzyl bromide for analysis by gas chromatography-mass spectrometry (GC-MS). ebi.ac.uk This highlights the chemical modifications HHPA can undergo both in industrial applications and biological systems.
Polymerization and Curing Mechanisms Involving Hexahydrophthalic Anhydride
Hexahydrophthalic Anhydride (B1165640) as a Curing Agent for Epoxy Resins
Hexahydrophthalic anhydride (HHPA) is a prominent alicyclic anhydride hardener used for epoxy resins. Its utility in casting, potting, and coating applications stems from the high crosslink density it imparts, leading to excellent mechanical properties, thermal stability, and electrical insulation. tri-iso.combroadview-tech.comyoutube.com The curing process involves a complex series of reactions that transform the low-viscosity liquid resin into a rigid, three-dimensional thermoset network.
The curing of epoxy resins with HHPA is a multifaceted process governed by specific reaction mechanisms and kinetics. The reaction is not spontaneous and typically requires an initiator, which can be a hydroxyl group present on the epoxy resin backbone, trace amounts of water, or an added accelerator. youtube.compolymerinnovationblog.com This initiation is crucial for starting the polymerization cascade that leads to the formation of a highly crosslinked polymer network. tri-iso.com
The primary reaction pathway for the curing of epoxy resins with HHPA is an alternating copolymerization, which results in the formation of a polyester (B1180765) network. researchgate.net The mechanism begins with the ring-opening of the anhydride by an initiator, typically a hydroxyl group (-OH). polymerinnovationblog.compsu.edu
The key steps are as follows:
Initiation: A hydroxyl group attacks the carbonyl carbon of the this compound ring, opening it to form a monoester with a free carboxylic acid group. tri-iso.compsu.edu
Propagation: The newly formed carboxylic acid group then reacts with an epoxide (oxirane) ring. This reaction opens the epoxy ring and creates a secondary hydroxyl group and an ester linkage. tri-iso.compsu.edu
Alternating Copolymerization: The new hydroxyl group can then react with another anhydride molecule, perpetuating the cycle. psu.edu This leads to an alternating sequence of epoxide and anhydride units, forming a linear polyester chain. Crosslinking occurs when the epoxy resin and/or the hardener have a functionality greater than two, leading to a three-dimensional network. youtube.comresearchgate.net
This polyesterification is the dominant reaction, building the main structure of the cured network. psu.edu The result is a structure where each epoxy molecule is linked to multiple anhydride molecules, creating a high crosslink density that is responsible for the desirable properties of the final material. youtube.com
The curing reaction between epoxy resins and HHPA exhibits an autocatalytic nature. psu.eduacs.org This phenomenon means that a product of the reaction acts as a catalyst for the reaction itself, leading to an acceleration of the cure rate over time. psu.eduzenodo.org In this system, the secondary hydroxyl groups generated during the polyesterification reaction (as described in the previous section) act as catalytic species. acs.orgresearchgate.net
While epoxy-anhydride systems can cure without catalysts, the reaction is often slow. youtube.comresearchgate.net To achieve commercially viable cure times and temperatures, accelerators are almost always incorporated into the formulation. polymerinnovationblog.com These accelerators significantly influence the reaction kinetics by providing an efficient pathway for ring-opening of either the anhydride or the epoxide. youtube.com
Common types of accelerators and their effects include:
Tertiary Amines: Compounds like 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30) and N,N-dimethylbenzylamine (BDMA) are widely used. polymerinnovationblog.comcolab.wsevonik.com They function by forming a catalytic center of ionic character. researchgate.net The tertiary amine can catalyze the reaction by reacting with the epoxide to form a zwitterion, which then attacks the anhydride, or by directly attacking the anhydride. researchgate.netpsu.edu Increasing the concentration of these accelerators generally lowers the activation energy of the reaction, reducing the onset temperature and accelerating the cure rate. colab.wsresearchgate.net
Imidazoles: Imidazoles, such as 2-ethyl-4-methylimidazole (B144543) (2E4MZ), are also effective accelerators. polymerinnovationblog.com
Organometallic Salts: Salts of tin, zinc, and chromium have been studied as catalysts for the ring-opening copolymerization of epoxides and anhydrides. acs.orgnih.gov Chromium(III) complexes, for example, when used with a nucleophilic co-catalyst like DMAP, have been shown to be highly active in producing polyesters with controlled molecular weight and narrow dispersity. nih.gov
Quaternary Ammonium Salts: These salts can also be used to accelerate the cure, often resulting in formulations with low color. polymerinnovationblog.com
The choice and concentration of the accelerator have a profound impact on the curing profile, including gel time and the final properties of the thermoset. colab.wsevonik.com
Table 1: Effect of Different Accelerators on the Curing of Epoxy-Anhydride Systems
| Accelerator Type | Example(s) | General Effect on Curing | Reference |
|---|---|---|---|
| Tertiary Amines | DMP-30, BDMA | Significantly reduces activation energy and cure temperature. Increasing content enhances the contribution of the autocatalytic reaction. | colab.wsresearchgate.net |
| Tertiary Amines (Bicyclic Amidine) | Amicure DBUE | Demonstrates latency at lower temperatures (e.g., 80°C) with longer gel times compared to BDMA and DMP-30. | evonik.com |
| Imidazoles | 2-ethyl-4-methylimidazole (2E4MZ) | Effectively accelerates the curing reaction, can be used to control the degree of "snap cure". | polymerinnovationblog.com |
| Organometallic Salts | Chromium(III) complexes | Highly active in ring-opening copolymerization, especially with a co-catalyst, leading to controlled polymer growth. | nih.gov |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride (BTEAC) | Can accelerate the reaction and may result in cured products with very low color. | polymerinnovationblog.com |
To understand and predict the curing behavior of HHPA-epoxy systems, various kinetic models are employed. These models use data from techniques like Differential Scanning Calorimetry (DSC) to determine key kinetic parameters, such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). nih.gov
Isoconversional Methods (Model-Free): Methods like those proposed by Ozawa-Flynn-Wall (Ozawa) and Kissinger-Akahira-Sunose (KAS) are used to calculate the activation energy as a function of the degree of conversion (α) without assuming a specific reaction model. acs.orgzenodo.orgnih.gov The Kissinger method, while simpler, provides a single value for the activation energy at the peak of the reaction rate. nih.govresearchgate.netmdpi.com Activation energies for typical epoxy-anhydride systems generally fall within the range of 50-80 kJ/mol. researchgate.net
Model-Fitting Methods: After determining the activation energy, a reaction model is identified. The Sestak-Berggren (SB) model is a two-parameter (m, n) autocatalytic model that has been found to accurately describe the complex curing kinetics of many epoxy-anhydride systems, including those with HHPA. colab.wsnih.govresearchgate.net This model effectively captures the autocatalytic nature of the reaction. zenodo.orgcolab.ws The general form of the SB model is dα/dt = A * exp(-Ea/RT) * α^m * (1-α)^n, where 'm' and 'n' are the reaction orders.
By applying these models, researchers can simulate the curing process, optimize cure cycles, and predict the material's state at any given time and temperature. researchgate.netresearchgate.net
Table 2: Representative Activation Energies (Ea) for Epoxy-Anhydride Curing Systems
| Epoxy/Anhydride System | Accelerator | Kinetic Method | Activation Energy (Ea) in kJ/mol | Reference |
|---|---|---|---|---|
| DGEBF/MeHHPA | BDMA (0.5 phr) | Kissinger | ~85 | colab.ws |
| DGEBF/MeHHPA | DMP-30 (0.2 phr) | Kissinger | ~115 | colab.ws |
| DGEBA/MHHPA | DMP-30 | Kissinger | 68.4 | researchgate.net |
| Hydantoin (B18101) epoxy/MeHHPA | None (internal tertiary amine) | Ozawa-Flynn-Wall | 95.38 | zenodo.org |
| Bio-sourced DGEBA/Amine | N/A | Isoconversional | 57-62 | nih.gov |
During the curing of HHPA-epoxy systems, the material undergoes two critical physical transformations: gelation and vitrification. researchgate.netuq.edu.au These events define the evolution of the material's properties from a liquid to a solid and are crucial for constructing Time-Temperature-Transformation (TTT) diagrams, which map the state of the thermoset as a function of cure time and temperature. researchgate.netgrafiati.com
Gelation: This is the point at which the polymerizing system transitions from a liquid, where molecules are still mobile, to a rubbery solid or "gel." researchgate.netuq.edu.au At the gel point, a continuous, crosslinked network of infinite molecular weight first appears, and the material loses its ability to flow. researchgate.net Gelation is a critical processing parameter and can be detected by techniques like dynamic mechanical analysis (DMA), where it is often associated with the crossover point of the storage modulus (G') and loss modulus (G''). researchgate.net
Vitrification: This is the process where the material transforms into a hard, glassy solid. uq.edu.au As the curing reaction proceeds, the crosslink density increases, which in turn increases the glass transition temperature (Tg) of the material. researchgate.net Vitrification occurs when the Tg of the reacting system rises to the level of the isothermal cure temperature (Tcure). researchgate.net At this point, molecular mobility becomes severely restricted, and the reaction rate slows dramatically, becoming diffusion-controlled rather than kinetically controlled. acs.orgresearchgate.net Vitrification can be observed as a peak in the loss modulus (G'') or tan δ in DMA experiments, or as an inflection point in the heat capacity signal from modulated DSC. researchgate.netuq.edu.au
For a complete cure and optimal properties, the system must often be post-cured at a temperature above its final glass transition temperature (Tg∞). researchgate.net
Cross-linking Network Formation and Structural Evolution
The curing of an epoxy resin with an anhydride like HHPA is a complex process that results in a highly cross-linked thermoset polymer. ampp.org The reaction mechanism generally proceeds through a series of ring-opening and esterification reactions.
The process is typically initiated by the presence of a hydroxyl group (-OH), which can be present as an impurity or on the epoxy resin oligomers. psu.edu This hydroxyl group attacks the electrophilic carbonyl carbon of the HHPA molecule, opening the anhydride ring to form a monoester with a free carboxylic acid group. psu.edumdpi.com This newly formed carboxylic acid then reacts with an epoxy group, leading to the formation of a hydroxyl-ester. tri-iso.com Crucially, this reaction regenerates a hydroxyl group, which can then react with another anhydride molecule, thus perpetuating the cycle. psu.edutri-iso.com This alternating sequence of reactions builds the polymer chains and ultimately links them together, forming a dense three-dimensional network. mdpi.com
Molecular dynamics simulations have been employed to model this structural evolution, tracking the formation of the network from reactants to a fully cured thermoset. These simulations show that as the cross-linking degree increases, properties such as glass transition temperature (Tg) and Young's modulus also increase. mdpi.comnih.gov
The primary reactions in the network formation are:
Initiation (Ring-Opening): Anhydride + Hydroxyl → Carboxylic Acid Monoester psu.edu
Propagation (Esterification): Carboxylic Acid + Epoxy → Hydroxyl-Ester + new Hydroxyl group tri-iso.com
This process continues until the reactants are consumed or the mobility of the reactive groups is restricted by the vitrification of the polymer network. psu.edu
Impact of Curing Regime on Microstructure and Macroscopic Performance
The curing regime—specifically the time and temperature of the curing cycle—has a profound effect on the final microstructure and, consequently, the macroscopic properties of the HHPA-cured polymer. tri-iso.comexponent.com The degree of cross-linking is directly influenced by the curing conditions.
Longer cure times and higher cure temperatures generally promote more complete reactions, leading to a higher cross-linking density. tri-iso.com This enhanced network structure results in improved mechanical properties such as hardness and strength, as well as better chemical resistance. tri-iso.comexponent.com However, an improper curing cycle can be detrimental. Undercuring can lead to reduced material strength and chemical resistance, while overcuring may negatively impact properties like flexibility, hardness, and adhesive strength. exponent.com For instance, at lower curing temperatures, the cross-linking reaction can be quenched by the transition from a liquid to a solid (glassy) state before reaching 100% conversion. psu.edu
Optimizing the cure schedule is critical to achieving the desired performance in the final product. exponent.commdpi.com A typical cure cycle for a liquid epoxy resin with an anhydride hardener might involve an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure maximum cross-linking. tri-iso.com
| Curing Parameter | Effect on Microstructure | Impact on Macroscopic Performance |
| Increased Temperature | Higher reaction rate, increased cross-link density. tri-iso.com | Increases mechanical strength and chemical resistance. tri-iso.com Can reduce residual stresses if optimized. mdpi.com |
| Increased Time | More complete conversion of reactive groups, higher cross-link density. tri-iso.com | Improves mechanical strength and chemical resistance. tri-iso.com |
| Undercuring | Incomplete reaction, lower cross-link density. exponent.com | Reduced material strength, lower chemical resistance. exponent.com |
| Overcuring | Potential for side reactions or degradation. | Can negatively affect hardness, ductility, and adhesive strength. exponent.com |
HHPA in Polyester Resin Synthesis
HHPA serves as a key starting material in the manufacturing of various polyester resins. icason.compenpet.com Its specific chemical structure contributes unique characteristics to the resulting polymers.
Polymerization Initiation in Polyester Resins (e.g., with triethylamine)
In the synthesis of polyester resins, HHPA can act as a polymerization initiator, often in conjunction with a catalyst such as a tertiary amine, like triethylamine (B128534) (TEA). atamanchemicals.comgoogle.com The catalyst plays a crucial role in starting the reaction. It is proposed that tertiary amines promote the formation of carboxylate ions. ampp.org These ions then act as the chain initiators in the reaction between the anhydride and other components of the resin, such as polyols or epoxides. ampp.org The use of an amine organocatalyst can accelerate the depolymerization and repolymerization reactions involved in creating polyesters from precursors. google.com
Role of HHPA in Enhancing Weather Resistance and UV Light Resistance of Polymerization Products
One of the significant advantages of using HHPA in polymer synthesis is the enhanced weather and UV light resistance of the final product. atamanchemicals.compenpet.com The improved stability is attributed to the chemical structure of HHPA. Unlike aromatic anhydrides such as phthalic anhydride, HHPA possesses a saturated cycloaliphatic (non-aromatic) ring structure. atamanchemicals.compenpet.com Aromatic structures contain chromophores that can absorb UV radiation, leading to energy absorption that can break polymer chains, causing degradation, yellowing, and loss of mechanical properties. specialchem.comnurel.com The aliphatic nature of HHPA makes it inherently more resistant to this type of UV-induced degradation, contributing to better color stability and durability in outdoor applications. atamanchemicals.com
The selection of the polymer binder is a critical factor for UV and weather-resistant coatings, with polyesters being a common choice for their excellent performance. specialchem.com Additives like Hindered Amine Light Stabilizers (HALS) and UV absorbers are also used to protect polymers by neutralizing free radicals and absorbing UV radiation, respectively. songwon.com However, the inherent stability of the polymer backbone, enhanced by using aliphatic components like HHPA, provides a foundational level of protection. nurel.com
Influence on Polymer Viscosity
The choice of anhydride has a notable influence on the viscosity of the resulting polymer resin. atamanchemicals.compenpet.com Compared to aromatic alternatives like phthalic anhydride, HHPA imparts a lower viscosity to the polymers produced. atamanchemicals.compenpet.com This is a significant processing advantage.
Lower resin viscosity allows for easier handling and blending, particularly in applications requiring high filler loadings. atamanchemicals.com Furthermore, it can reduce the need for potentially harmful volatile organic compound (VOC) solvents to achieve a workable viscosity, making the formulation more environmentally friendly. atamanchemicals.compenpet.com The viscosity of a polymer melt is highly sensitive to its molecular structure, including molecular weight and branching. tainstruments.complastics.toray The specific geometry and flexibility of the HHPA molecule, once incorporated into the polymer chain, contribute to this lower viscosity characteristic.
| Anhydride Type | Chemical Structure | Effect on Polymer Viscosity |
| This compound (HHPA) | Saturated Cycloaliphatic Ring | Lower Viscosity atamanchemicals.compenpet.com |
| Phthalic Anhydride | Aromatic Ring | Higher Viscosity atamanchemicals.compenpet.com |
Copolymerization Studies
HHPA and its derivatives are also utilized in various copolymerization reactions to create polymers with tailored properties. Research has explored its use with a range of other monomers.
One study investigated the enzyme-catalyzed ring-opening copolymerization of oxiranes (such as glycidyl (B131873) phenyl ether) with dicarboxylic acid anhydrides, including methyl this compound (a derivative of HHPA). diva-portal.org The study monitored the reaction using Fourier transform infrared spectroscopy and found that the reactivity was dependent on the specific enzyme used and the structure of the oxirane. diva-portal.org
In another research area, a fluorinated epoxy resin was cured by copolymerization with HHPA. researchgate.net This work aimed to create materials with specific properties, such as low dielectric constants, for electronics applications. The study compared the curing kinetics and final properties of the HHPA-cured fluorinated resin with standard epoxy systems. researchgate.net
Further studies have explored the copolymerization of phthalic anhydride (a related aromatic anhydride) with various epoxides using chromium(III) complexes as catalysts. mdpi.comrsc.org These studies, while not using HHPA directly, provide a model for the alternating copolymerization mechanism that produces polyesters with controlled molecular weights and narrow dispersity, demonstrating a pathway that is also relevant for HHPA. mdpi.comrsc.org Such controlled polymerization can be achieved with metal-free Lewis pair catalysts as well, highlighting the versatility of anhydride-epoxide copolymerization. rsc.org
Alternating Copolymerization with Tetrahydrofuran (B95107) (THF)
The alternating copolymerization of this compound with tetrahydrofuran is a key step in an innovative upcycling process for polytetrahydrofuran (PTHF). This process transforms PTHF, a polymer with stable ether bonds that are typically difficult to recycle, into valuable polyesters. mdpi.com
The proposed mechanism for this transformation involves a cascade process initiated by a Brønsted or Lewis acid catalyst. mdpi.com Initially, the PTHF chain is cleaved at an ether bond, generating a tetrahydrofuranium ion as an active species at the chain end. This active chain then undergoes depolymerization, releasing THF monomers through ring closure. Subsequently, the liberated THF monomers and cyclic anhydrides, such as HHPA, are continuously and alternately inserted into the active polymer chain. This alternating copolymerization proceeds via a typical active chain end mechanism, effectively pushing the "PTHF ⇌ THF" equilibrium to the right and leading to a complete conversion of PTHF into polyesters. mdpi.com The process is typically conducted at elevated temperatures, for example 100 °C, and in the absence of solvents, resulting in nearly quantitative yields of polyesters with alternating sequences and carboxyl terminals. mdpi.com
This method represents a significant advancement in chemical recycling, providing a pathway to convert inert PTHF waste into new polyester materials. mdpi.com The copolymerization of THF with the cyclic anhydride is a critical step that drives the depolymerization of PTHF to completion. mdpi.com
Investigation of Co-anhydride Cured Systems (e.g., Maleic Anhydride and HHPA)
This compound is frequently used in combination with other anhydrides, such as maleic anhydride (MA), to cure epoxy resins. These co-anhydride systems allow for the tailoring of the final properties of the cured thermoset. The curing of an epoxy resin like tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) with a co-anhydride mixture of MA and HHPA has been studied to understand the reaction kinetics and mechanism. researchgate.netforeverest.net
The primary reaction during the curing process is polyesterification, which occurs between the epoxy groups of the resin and the anhydride groups of the hardeners. researchgate.netforeverest.net The uncatalyzed curing is typically initiated by hydroxyl groups present as impurities in the technical grade epoxy resin or by traces of water. These initiators react with an anhydride group to form a carboxylic acid. This newly formed carboxylic acid then reacts with an epoxy group, generating a secondary hydroxyl group which can then react with another anhydride molecule, propagating the polyesterification. researchgate.net
Kinetic studies, often performed using real-time FT-Raman spectroscopy, have shown that after an initial induction period, the reaction can be described by a simple kinetic scheme that is first-order in both epoxy and anhydride monomer consumption. researchgate.netforeverest.net This holds true until the process is affected by vitrification.
Table 1: Properties of an Epoxy Resin Cured with HHPA
| Property | Value |
| Heat Deflection Temperature (°C) | 120 |
| Hardness (Barcol) | 40 |
| Tensile Strength (psi) | 11,000 |
| Flexural Strength (psi) | 17,500 |
| Compressive Strength (psi) | 17,300 |
| Elongation (%) | 4 |
| Dielectric Constant (25°C – 60 cy) | 3.3 |
This data is based on a specific formulation and cure schedule (100°C / 2 hours, 130°C / 5 hours) and serves as an illustrative example. mdpi.com
Other Polymerization Applications (e.g., Polyurethanes)
This compound also serves as an important intermediate in the production of other polymers, notably polyurethanes. Its primary role in this application is as a monomer in the synthesis of hydroxyl-terminated polyester polyols. mdpi.comatamanchemicals.com These polyester polyols are then reacted with polyisocyanates to form the final polyurethane network. mdpi.com
In a typical synthesis, HHPA is reacted with various polyols, such as neopentyl glycol (NPG) and adipic acid (AA), to create a polyester backbone with terminal hydroxyl groups. mdpi.com The structure and functionality of the polyols and the ratio of the reactants, including HHPA, can be adjusted to control the molecular weight, crosslinking density, and ultimately the properties of the resulting polyurethane. mdpi.compaint.org
The inclusion of HHPA in the polyester backbone contributes to desirable properties in the final polyurethane coating, such as good mechanical properties, adhesion, and weather resistance. mdpi.comatamanchemicals.com The rigid, cycloaliphatic structure of HHPA can enhance the hardness and thermal stability of the polyurethane. mdpi.comresearchgate.net For example, a polyester system composed of neopentyl glycol, this compound, and adipic acid can be cured with a polyisocyanate to produce coatings with varying properties based on the hydroxyl value of the polyester. mdpi.com These HHPA-based polyester polyols are key components in formulating high-solid polyurethane coatings, which are desirable for their reduced volatile organic compound (VOC) content. researchgate.net
Advanced Material Applications of Hexahydrophthalic Anhydride Derived Systems
Coatings and Adhesives
HHPA-cured epoxy systems are highly valued in the formulation of industrial coatings and adhesives due to their enhanced durability and performance characteristics. atamanchemicals.comriverlandtrading.com The reaction between HHPA and epoxy resins creates a three-dimensional structure that significantly improves the material's mechanical strength, thermal stability, and chemical resistance. atamanchemicals.com
Coatings and adhesives formulated with Hexahydrophthalic anhydride (B1165640) demonstrate superior resistance to environmental and chemical degradation. atamanchemicals.com The cross-linked network created during the curing process protects against corrosion, abrasion, and harsh operating environments. atamanchemicals.com This makes HHPA-derived coatings ideal for protecting industrial equipment, machinery, pipelines, and storage tanks. atamanchemicals.com Studies have shown that epoxy systems cured with HHPA exhibit high resistance to chemical attacks, which is a critical property for materials used in industrial settings. atamanchemicals.com Furthermore, HHPA is preferred over other aromatic anhydrides in coating applications due to its higher resistance to yellowing, ensuring color stability. atamanchemicals.com Research comparing HHPA-based coatings to those made with other cycloaliphatic monomers, like Cyclohexanedicarboxylic acid (CHDA), found that HHPA-containing systems offer superior weathering resistance. swan.ac.uk Computational modeling suggests that structures with CHDA have more sites vulnerable to nucleophilic attack, indicating a greater weakness to moisture and photodegradation. swan.ac.uk
Hexahydrophthalic anhydride is a critical component in high-performance coil coatings, which are applied to metal sheets in a continuous process before fabrication. pcimag.combeckers-group.com These coatings need to be durable, flexible, and resistant to weathering. broadview-tech.com
Research investigating the weathering resistance of coil coatings has highlighted the superior performance of HHPA-based systems. swan.ac.uk A study comparing clear coats formulated with HHPA against those with CHDA exposed the samples to both accelerated and natural weathering. The results, based on changes in gloss, color, and infrared analysis, consistently showed that HHPA-containing systems provided better weathering resistance. swan.ac.uk
Another study on polyester-melamine coatings also demonstrated the superior weathering durability of HHPA-based systems compared to those using CHDA. rsc.org The data indicated that CHDA-based coatings experienced a significantly greater decrease in gloss during accelerated UV-A weathering tests. rsc.org These findings underscore HHPA's role in producing durable, high-gloss coatings that can withstand environmental stressors. broadview-tech.com Efforts are underway to develop a renewable version of HHPA from captured CO₂ to reduce the carbon footprint of these essential coatings. pcimag.comeuropean-coatings.comsurface-technology.info
Table 1: Weathering Resistance Comparison of HHPA and CHDA Based Coatings
| Performance Metric | HHPA-Based Coatings | CHDA-Based Coatings | Source |
|---|---|---|---|
| Weathering Resistance | Superior | Inferior | swan.ac.uk |
| Gloss Retention (Accelerated Weathering) | Higher | Significantly Lower | rsc.org |
| Susceptibility to Moisture Degradation | Lower | Higher | swan.ac.uk |
| Vulnerability to Nucleophilic Attack | Fewer reactive sites | More reactive sites | swan.ac.ukrsc.org |
The curing of epoxy resins with HHPA results in materials with excellent mechanical strength and high thermal stability. atamanchemicals.com The cross-linking process enhances the material's hardness, tensile strength, and flexural strength. atamanchemicals.combroadview-tech.com This makes HHPA-cured systems suitable for applications where robust performance is essential. atamanchemicals.com
The thermal stability of these coatings is also a key advantage, with HHPA-cured epoxies exhibiting high glass transition temperatures (Tg) and heat distortion temperatures (HDT). atamanchemicals.combroadview-tech.com This allows the coatings to maintain their structural integrity and protective properties at elevated temperatures. atamanchemicals.com For instance, a typical HHPA-cured epoxy can exhibit a heat deflection temperature of 120°C. broadview-tech.com A study on a hydantoin (B18101) epoxy resin cured with HHPA reported a flexural strength of 122 MPa and a flexural modulus of 2.8 GPa, indicating mechanical properties that can exceed those of resins cured with other agents. biam.ac.cningentaconnect.com
Table 2: Typical Mechanical and Thermal Properties of HHPA-Cured Epoxy Resins
| Property | Value | Source |
|---|---|---|
| Heat Deflection Temperature (°C) | 120 | broadview-tech.com |
| Tensile Strength (psi) | 11,000 | broadview-tech.com |
| Flexural Strength (psi) | 17,500 | broadview-tech.com |
| Compressive Strength (psi) | 17,300 | broadview-tech.com |
| Elongation (%) | 4 | broadview-tech.com |
| Hardness (Barcol) | 40 | broadview-tech.com |
Composite Materials
This compound is a crucial curing agent in the manufacturing of high-performance composite materials. atamanchemicals.comriverlandtrading.com These materials, which consist of a resin matrix and reinforcing fibers, are used in a variety of demanding fields due to their high strength-to-weight ratio. mst.edu Anhydride-cured epoxy resins are often used in challenging applications, including the fabrication of fiber-reinforced composites. tri-iso.com
Anhydrides like HHPA are commonly used to cure epoxy resins for fiber-reinforced composites in high-performance aerospace and military applications. tri-iso.combarentz-na.com The resulting composites exhibit exceptional strength, thermal stability, and resistance to environmental factors, which are critical requirements for materials used in aircraft and defense systems. atamanchemicals.com The use of epoxy-based composites in aerospace is driven by their ability to reduce weight while maintaining or improving structural performance, leading to more efficient vehicle operation. mst.edu For example, hydantoin epoxy resin cured with HHPA is considered a candidate matrix for composite material manufacturing in the aerospace industry. biam.ac.cn
The properties imparted by HHPA make it suitable for mechanically demanding applications such as filament wound bearings. tri-iso.combarentz-na.com The filament winding process is used to create high-performance, lightweight composite structures. tachechemical.com Resins used in this process require good processability, high mechanical strength, heat resistance, and chemical stability. tachechemical.commdpi.com Anhydride-cured systems, including those with HHPA and its derivatives, are well-suited for these applications. tri-iso.commdpi.com The resulting components, such as bearings, benefit from the high strength and durability of the composite material. tri-iso.combarentz-na.com
Electrical Insulating Materials
This compound (HHPA) is a crucial compound in the formulation of high-performance electrical insulating materials. Its derivatives are integral to epoxy resin systems, which are widely used in the electronics and electrical industries due to their excellent dielectric properties, thermal stability, and mechanical strength. atamanchemicals.comatamanchemicals.com The saturated cycloaliphatic structure of HHPA contributes to the weather resistance and long-term durability of these materials. marubeni.com
Encapsulating Electronic Components and Circuits
Epoxy resin systems cured with this compound are extensively used for the encapsulation of electronic components and circuits. atamanchemicals.comtri-iso.com This process, also known as potting, involves immersing the electronic assembly in a liquid epoxy-anhydride mixture, which then hardens to form a solid, protective barrier. This encapsulation shields delicate components from moisture, dust, chemicals, and mechanical shock, ensuring their reliability and longevity. atamanchemicals.com
The low viscosity of HHPA when melted, combined with its high miscibility with liquid epoxy resins, makes it particularly suitable for applications that require high filler loadings, a common practice in encapsulation to modify properties and reduce cost. tetrawill.comarpadis.com Formulations based on HHPA are designed for the general-purpose encapsulation of both metal and non-metallic electronic parts, including items like transformer bushings for interior service. westlakeepoxy.com The use of HHPA as a curing agent results in cured epoxy systems with high glass transition temperatures and excellent dielectric properties, which are critical for preventing electrical breakdowns in electronic devices. atamanchemicals.comatamanchemicals.com These systems provide robust insulation for a variety of components, including transformers and capacitors. atamanchemicals.com
Application in High-Performance LEDs and Automotive Clear Coats
The unique properties of HHPA and its methylated derivative, Methylthis compound (MHHPA), make them highly suitable for demanding applications such as high-performance Light Emitting Diodes (LEDs) and automotive clear coats. arpadis.comimpag.at For LED applications, the ability of HHPA-cured epoxy resins to produce clear and colorless hardened materials is essential for maximizing light output. marubeni.comimpag.at The excellent color retention and resistance to yellowing, especially when compared to aromatic anhydrides, are critical for the aesthetic and functional lifespan of these components. arpadis.combroadview-tech.com MHHPA, in particular, imparts outstanding resistance to UV radiation and weathering, which is vital for outdoor lighting and electronic displays. arpadis.comrawchemcn.compolynt.com
In the automotive industry, MHHPA is used in the formulation of clear coats to provide a durable, high-gloss finish that resists environmental factors. arpadis.comchemceed.com Its cycloaliphatic structure is key to providing resistance against UV degradation and weathering. polynt.com Blends of HHPA and MHHPA are also utilized to create coatings with excellent mechanical, electrical, and chemical properties, along with good color retention, making them ideal for automotive clear coats and other external applications. broadview-tech.combroadview-tech.com
Insulation Performance of Anhydride-Cured Epoxy Resins
The insulation performance of epoxy resins cured with anhydrides like HHPA is a primary reason for their widespread use in electrical and electronic systems. atamanchemicals.comdixiechemical.com These materials exhibit superior electrical insulation properties, including high dielectric strength, which allows them to withstand high voltages without breaking down. atamanchemicals.comatamanchemicals.com This makes them indispensable for insulating high-voltage equipment such as transformers and capacitors. atamanchemicals.com
The absence of a benzene (B151609) ring in the structure of alicyclic epoxy resins cured with HHPA contributes to their excellent UV resistance and weatherability, which is crucial for outdoor insulation applications. tetrawill.com These systems also demonstrate high heat resistance, with high heat distortion temperatures and glass transition temperatures (Tg), ensuring reliable performance in challenging thermal environments. tetrawill.comtetrawill.com The combination of thermal stability and superior electrical insulation makes HHPA-cured systems a preferred choice for manufacturing materials for demanding electrical applications. atamanchemicals.com
A study on the thermal aging of cured epoxy resin insulating materials showed that after multiple thermal aging cycles, while there was a decrease in breakdown strength and volume resistivity, the material still maintained significant insulating capabilities. mdpi.com
Dielectric Properties and Crosslinking Structure
The dielectric constant and dielectric loss are key parameters for insulating materials. Epoxy/anhydride systems demonstrate favorable values for these properties. Research has shown that in a bisphenol-A epoxy cured with methyl-hexahydrophthalic anhydride, the dielectric constant and dielectric loss angle tangent showed a trend of decreasing and then increasing over a long-term storage period of eleven months. researchgate.net Another study investigating the effects of different anhydride hardeners found that rigid anhydride structures, such as those with methyl groups, can reduce local segment mobility and increase the free volume at cross-linking points, which inhibits polarization and conductance losses. researchgate.net
The table below presents typical dielectric properties for an epoxy formulation cured with a blend of HHPA and MHHPA.
| Property | Value |
| Dielectric Constant @ 25°C, 60 Hz | 3.2 |
| Dielectric Constant @ 25°C, 106 Hz | 3.1 |
| Data from a typical formulation of an Anhydride 70/30 blend (HHPA and MHHPA). broadview-tech.com |
The high degree of crosslinking achieved with anhydride curing agents leads to outstanding dielectric properties, solvent resistance, and elevated glass transition temperatures, making these systems suitable for high-performance electrical applications. azom.com
Specialty Polymers and Plastics
This compound serves as a vital intermediate in the chemical industry for the production of specialty polymers and plastics with enhanced physical properties. atamanchemicals.com It is a precursor used in the synthesis of various compounds, including plasticizers that are essential for improving the characteristics of widely used polymers. atamanchemicals.comarpadis.com
Production of Plasticizers to Improve Flexibility and Durability
This compound is used as a precursor in the manufacturing of plasticizers. atamanchemicals.comarpadis.com Plasticizers are additives incorporated into polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, workability, and durability. atamanchemicals.comgoogle.com The addition of HHPA-based plasticizers modifies the polymer chains, significantly enhancing the performance characteristics of the final plastic products. atamanchemicals.com
The process can involve the esterification of cyclohexane (B81311) diacids or anhydrides, such as HHPA, with alcohols. google.com Alternatively, plasticizers based on cyclohexanoate esters can be produced by hydrogenating alcohol esters made from corresponding aromatic anhydrides like phthalic anhydride. google.com While phthalic acid esters have been the most common class of plasticizers, there is interest in alternatives derived from compounds like HHPA. google.com These plasticizers are crucial in a vast range of flexible PVC products and can also be used with other materials like rubber. google.com
Use in Alkyd Resins and Unsaturated Polyester (B1180765) Resins
This compound is a key intermediate in the production of alkyd and unsaturated polyester resins, which are fundamental components of paints, varnishes, and other protective coatings. atamanchemicals.com Its incorporation into these resin systems allows for effective cross-linking and film formation. atamanchemicals.com
In the synthesis of alkyd resins , HHPA reacts with polyols and fatty acids to create polyester chains. riverlandtrading.com This reaction imparts essential properties such as film-forming capabilities, adhesion, and weatherability to the final coating products. riverlandtrading.com The use of HHPA is particularly advantageous where good color stability is required. atamanchemicals.com Due to its high resistance to yellowing, it is a preferred choice over other cycloaliphatic anhydrides for applications demanding resistance to outdoor conditions. polynt.compolynt.com
For unsaturated polyester resins (UPRs) , HHPA is used as a modifier or reactive diluent to control viscosity, cure kinetics, and mechanical properties. riverlandtrading.comdatainsightsmarket.com It enhances the mechanical strength, thermal stability, and chemical resistance of UPR-based products. datainsightsmarket.com The global market for HHPA is significantly driven by the increasing demand from the unsaturated polyester resins sector, particularly in the construction and automotive industries for applications like fiberglass reinforced plastics (FRP). datainsightsmarket.com
The following table summarizes the key properties imparted by HHPA to these resin systems:
| Resin Type | Key Properties Enhanced by HHPA |
| Alkyd Resins | Good color stability, weatherability, film-formation, adhesion. riverlandtrading.comatamanchemicals.compolynt.com |
| Unsaturated Polyester Resins | Mechanical strength, thermal stability, chemical resistance, controlled viscosity. riverlandtrading.comdatainsightsmarket.com |
Recycled Poly(ethylene terephthalate) Incorporating HHPA
The recycling of poly(ethylene terephthalate) (PET) has led to innovative methods for incorporating it into new polymer systems. One such application involves the use of recycled PET in conjunction with HHPA to create new resin compositions.
Research has demonstrated that waste PET can be chemically degraded through processes like glycolysis. researchgate.net The resulting glycolysis products can then be used to synthesize new epoxy compounds. researchgate.net These epoxy compounds, derived from PET waste, can be blended with standard epoxy resins, such as low-molecular-weight bisphenol A-based resins, and subsequently cured using this compound. researchgate.net
A study focused on compositions of a low-molecular-weight epoxy resin (Araldite GY 783) with epoxy compounds derived from waste PET glycolysis products, which were then cured with HHPA. researchgate.net The investigation into the mechanical properties of these cross-linked compositions revealed significant findings. researchgate.net While the tensile strength and hardness were lower compared to the pure epoxy resin cured with other hardeners, the compositions cured with HHPA exhibited higher flexural strength and comparable impact strength. researchgate.net
These results indicate that curing with an anhydride hardener like HHPA can produce materials with relatively high mechanical strength, even with a high content of PET recycling products. researchgate.net This approach presents a viable pathway for upcycling PET waste into valuable industrial materials.
The table below presents a summary of the mechanical properties of HHPA-cured epoxy compositions containing recycled PET products as found in the study:
| Mechanical Property | Finding for HHPA-Cured Recycled PET Compositions |
| Tensile Strength | Lower than pure epoxy resin. researchgate.net |
| Hardness | Lower than pure epoxy resin. researchgate.net |
| Flexural Strength | Higher than pure epoxy resin. researchgate.net |
| Impact Strength | Comparable to pure epoxy resin. researchgate.net |
Other Emerging Applications (e.g., drugs, dyes, fragrances intermediates)
Beyond its primary use in resins and coatings, this compound is an important intermediate in organic synthesis for a range of other applications. atamanchemicals.com It is utilized in the manufacturing of various organic compounds, including those for the pharmaceutical, dye, and fragrance industries. atamanchemicals.com
The application of HHPA as an intermediate includes its use in the production of:
Pharmaceuticals : It serves as a building block in the synthesis of certain drugs. atamanchemicals.comnovelchemindia.com
Dyes : HHPA is used in the synthesis of some coloring agents. atamanchemicals.comatamanchemicals.com
Fragrances : It can be a precursor in the creation of fragrance compounds. atamanchemicals.com
Additionally, HHPA is used as a raw material for resist inks and agricultural chemicals. atamanchemicals.com Its versatility as a chemical intermediate continues to open doors for new and emerging applications in various fields of chemical manufacturing. atamanchemicals.comindustrialchemicals.gov.aunih.gov
Computational Chemical Modeling and Simulation of Hexahydrophthalic Anhydride Systems
Predicting Reactivity and Degradation Pathways
Computational models are instrumental in forecasting the reactivity of HHPA-based systems with their environment and their degradation over time.
Susceptibility to Electrophilic or Nucleophilic Attack
The reactivity of hexahydrophthalic anhydride (B1165640) is dictated by the electron distribution in its molecular structure. The anhydride group contains two electrophilic carbonyl carbons. Computational techniques like Density Functional Theory (DFT) can map electron density to identify sites prone to nucleophilic attack. The carbonyl carbons, having a significant partial positive charge, are primary targets for nucleophiles such as hydroxyl ions, amines, or alcohols, which initiate the ring-opening reaction crucial for polymerization in epoxy systems.
Conversely, the electron-rich oxygen atoms of the carbonyl groups are susceptible to electrophilic attack, for instance, by protons in acidic conditions, which can catalyze the hydrolysis of the anhydride. nih.gov Computational modeling can determine the reactivity of different structures within coating systems containing HHPA by identifying areas susceptible to electrophilic or nucleophilic attack. swan.ac.uk For example, a comparison with cyclohexanedicarboxylic acid (CHDA) in coating models showed that CHDA-containing structures had significantly more sites vulnerable to attack, particularly nucleophilic attack, suggesting a greater weakness to moisture. swan.ac.uk
Understanding Differences in Weathering Resistance
The durability and weathering resistance of materials cured with HHPA are critical for their applications. Computational modeling helps to clarify the molecular-level degradation mechanisms under environmental stressors like UV radiation and moisture. While the aliphatic nature of HHPA provides good UV stability, computational studies can reveal important distinctions. For instance, modeling has shown that HHPA-containing systems provide better weathering resistance compared to other cycloaliphatic monomers. swan.ac.uk
Computational Chemical Modelling was used to understand the differences in weathering resistance among various coating systems. swan.ac.uk It was found that models with certain alternative monomers exhibited more sites vulnerable to nucleophilic attack, which suggests a greater susceptibility to moisture and moisture-enhanced photodegradation. swan.ac.uk This aligns with experimental findings where HHPA-based coatings demonstrated superior performance and less degradation under weathering tests compared to alternatives. rsc.org
Simulation of Cured Epoxy Structures
Molecular dynamics (MD) simulations are a key technique for modeling the three-dimensional structure and dynamics of cross-linked polymer networks, such as those formed from HHPA and epoxy resins. researchgate.net
Molecular Dynamics (MD) Simulations for Cross-linked Structures
MD simulations typically begin with a model containing the initial monomers, such as an epoxy resin and HHPA. acs.orgnih.gov Using classical force fields to describe interatomic interactions, the simulation mimics the curing process. A cross-linking algorithm forms covalent bonds between reactive sites as they approach each other, progressively building the complex, three-dimensional network of the cured epoxy. acs.orgmdpi.com This multiscale simulation methodology can involve mapping monomers to a coarse-grained model, cross-linking via Monte Carlo simulation, and then reverse mapping to a full atomistic representation for standard MD simulation. acs.orgacs.org These simulations provide a detailed atomistic view of the final cured structure, including cross-link density and free volume distribution. researchgate.netmdpi.com
Prediction of Thermal and Mechanical Properties (e.g., pyrolysis, oxidative aging, rheology)
Once a realistic cross-linked structure is generated, MD simulations can predict a range of macroscopic properties. researchgate.netresearchgate.net
Thermal Properties: By simulating the system's response to temperature changes, properties like the glass transition temperature (Tg) can be predicted. mdpi.com The Tg is often identified by a change in the slope of the density-temperature plot. mdpi.com Simulations have shown that a higher degree of cross-linking leads to an increased glass transition temperature. acs.orgnih.govacs.org Reactive force field (ReaxFF) simulations can also model the pyrolysis process at high temperatures, identifying bond-breakage events and initial decomposition products. mdpi.comartnchina.com
Mechanical Properties: The response to simulated mechanical stress or strain allows for the prediction of properties like Young's modulus, yield strength, and Poisson's ratio. researchgate.netnih.gov These simulations establish a direct link between the molecular structure, such as cross-link density, and the material's mechanical performance. nih.govaece.ro
Oxidative Aging: The degradation of the polymer in an oxygen-containing environment can be simulated by introducing oxygen molecules into the model to study their diffusion and reaction with the polymer network. researchgate.netdeepdyve.com This helps identify vulnerable sites for oxidation and predict long-term stability. researchgate.net
Rheology: The flow behavior of the uncured resin can be simulated to predict viscosity under different conditions, which is crucial for optimizing processing in applications like casting and potting. researchgate.netresearchgate.net
Below is an interactive table summarizing properties that can be predicted using MD simulations.
| Predicted Property | Simulation Method | Key Insights from Simulation |
| Glass Transition Temp. (Tg) | MD Simulation (NPT/NVT ensemble) | Correlates Tg with cross-link density, chemical structure, and free volume. acs.orgnih.govmdpi.com |
| Mechanical Modulus | MD Simulation (uniaxial strain) | Relates stiffness and strength to the degree of cure and molecular chain interactions. nih.govaece.ro |
| Pyrolysis | Reactive Force Field MD (ReaxFF) | Identifies weakest chemical bonds and initial small-molecule decomposition products at high temperatures. mdpi.comartnchina.com |
| Oxidative Stability | MD with O2 diffusion | Pinpoints sites in the polymer network susceptible to oxidation, predicting long-term performance. researchgate.netdeepdyve.com |
| Viscosity/Rheology | Non-Equilibrium MD | Predicts the flow characteristics of the uncured resin mixture for process optimization. researchgate.netrsc.org |
Theoretical Studies on Decomposition Mechanisms
Theoretical studies, often utilizing quantum mechanical methods like DFT, are used to investigate the detailed chemical pathways of decomposition for both HHPA and the epoxy polymers it forms. These studies calculate the potential energy surfaces for various reaction pathways, identify transition states, and determine the activation energies for bond-breaking and bond-forming events.
For example, simulations using the ReaxFF reactive force field have been employed to study the decomposition of anhydride-cured epoxy resins at high temperatures. mdpi.comresearchgate.net These studies show that the initial reaction in the decomposition is the cleavage of the ester bond. mdpi.com The primary and most abundant decomposition product is CO2, which originates from the carbonyl group in the anhydride. mdpi.com Other small-molecule gases produced include CH2O, H2O, and CO. mdpi.com Such theoretical investigations are fundamental to understanding the thermal stability of these materials and provide a basis for designing more robust polymer systems. mdpi.com
Analysis of Ester Bond Cleavage in Anhydride-Cured Epoxy Resins
Computational studies, particularly those employing the ReaxFF reactive force field, have been instrumental in elucidating the decomposition mechanisms of epoxy resins cured with anhydrides like hexahydrophthalic anhydride. researchgate.netmdpi.com These simulations model the dynamic behavior of atoms and molecules at high temperatures, revealing the sequence of bond-breaking events.
Research findings consistently show that the thermal decomposition of anhydride-cured epoxy resins is initiated by the cleavage of an ester bond. researchgate.netmdpi.comcnrs.frresearchgate.net This initial bond scission is a critical step that triggers a cascade of subsequent decomposition reactions. cnrs.frnih.gov The energy supplied to the system, for instance from high temperatures caused by partial discharge in electrical insulation, must exceed the bond energy of the ester linkage to cause its fracture. nih.govacs.org Specifically, simulations identify the C-O bond within the ester group as a primary weak point in the cross-linked polymer network. acs.org The cleavage of this bond leads to the formation of highly reactive free radicals, which then propagate further degradation of the resin's backbone and cross-linking structure. acs.org
The process can be summarized as follows:
Initiation: The process begins with the breaking of the ester bond formed during the curing reaction between the epoxy resin and the anhydride hardener. mdpi.comcnrs.fr
Propagation: The resulting free radicals attack other parts of the polymer network, including other ester groups and the main epoxy chain. acs.org
Product Formation: This leads to the generation of various smaller molecules and fragments. acs.orgacs.org
This fundamental understanding of ester bond vulnerability is crucial for predicting the long-term stability and failure modes of materials based on this compound.
Formation Mechanisms of Small-Molecule Gases (e.g., CO2, CH2O, CO, H2O)
Following the initial ester bond cleavage, a series of reactions leads to the evolution of various small-molecule gases. ReaxFF simulations have successfully mapped the formation pathways and production sequence of these gaseous byproducts. researchgate.netmdpi.comnih.gov
The primary small-molecule gases formed during the thermal decomposition of this compound-cured epoxy resins are carbon dioxide (CO₂), formaldehyde (B43269) (CH₂O), carbon monoxide (CO), and water (H₂O). researchgate.netcnrs.fr
Key Research Findings:
Carbon Dioxide (CO₂): CO₂ is typically the first and most abundant gaseous product to be formed. researchgate.netmdpi.comnih.gov Its generation is a direct consequence of the decomposition of ester groups, originating from the carbonyl oxygen bond in the anhydride structure. mdpi.comcnrs.fr
Formaldehyde (CH₂O): The formation of CH₂O is primarily linked to the decomposition of the epoxy functional groups within the resin's main chain. researchgate.netmdpi.comnih.gov While there are multiple pathways for its creation, the process is dependent on the breakdown of the original epoxy structure. researchgate.net
Water (H₂O): Water is mainly produced through the collision of free radicals and subsequent dehydration reactions within the degrading polymer matrix. researchgate.netmdpi.comnih.gov
Carbon Monoxide (CO): CO is also generated, with its main source being the acyl oxygen bonds. cnrs.fr
Simulations have established a clear sequence for the production of these gases. researchgate.netnih.gov
| Gas Molecule | Primary Formation Pathway | Source Reference |
|---|---|---|
| Carbon Dioxide (CO₂) | Decomposition of ester groups from the anhydride. | mdpi.comcnrs.fr |
| Formaldehyde (CH₂O) | Decomposition of epoxy functional groups. | researchgate.netmdpi.com |
| Water (H₂O) | Free radical collision and dehydration reactions. | researchgate.netnih.gov |
| Carbon Monoxide (CO) | Breakdown of acyl oxygen bonds. | cnrs.fr |
The relative amounts and order of appearance of these gases have also been quantified.
| Parameter | Finding | Source Reference |
|---|---|---|
| Production Sequence (Order of Appearance) | 1. CO₂ 2. CH₂O 3. CO 4. H₂O | researchgate.netnih.gov |
| Order of Amount (Abundance) | 1. CO₂ (Most abundant) 2. CH₂O 3. H₂O 4. CO | researchgate.netnih.gov |
These findings are critical for fault diagnosis in applications like high-voltage electrical equipment, where the detection of these specific gases can indicate thermal degradation of the insulating material.
Development of Time-Temperature-Transformation Diagrams for Curing Processes
A Time-Temperature-Transformation (TTT) diagram is an essential tool for understanding and optimizing the curing process of thermosetting resins, including systems cured with this compound. researchgate.netmdpi.com This diagram maps the various physical states of the resin—liquid, gel, and solid glass—as a function of curing time and isothermal temperature. avproinc.com
The construction of a TTT diagram for a this compound-cured epoxy system, such as one based on diglycidyl ether of bisphenol A (DGEBA) and methyl-hexahydrophthalic anhydride (MHHPA), involves a combination of experimental techniques. researchgate.netcapes.gov.br Differential Scanning Calorimetry (DSC) is used to monitor the reaction kinetics and the evolution of the glass transition temperature (T_g), while rheological measurements are employed to determine key transition points like gelation and vitrification. researchgate.netmdpi.com
A typical TTT diagram features several critical regions and boundaries: researchgate.netavproinc.com
Gelation Curve: This curve represents the time required to reach the gel point at a given isothermal temperature. The gel point marks the transition from a viscous liquid to an elastic solid network. researchgate.net
Vitrification Curve: This curve shows the time needed for the glass transition temperature (T_g) of the reacting system to rise to the curing temperature. At this point, the reaction rate slows dramatically as the system transitions from a rubbery or liquid state to a rigid, glassy state, a process controlled by diffusion. researchgate.netavproinc.com
Critical Temperatures: The diagram is bounded by key temperatures such as T_g0 (the initial glass transition temperature of the uncured mixture), gelT_g (the T_g at the gel point), and T_g∞ (the ultimate glass transition temperature of the fully cured resin). researchgate.net
| Parameter | Description | Method of Determination | Source Reference |
|---|---|---|---|
| T_g0 (Initial T_g) | The glass transition temperature of the initial, unreacted resin mixture. | Differential Scanning Calorimetry (DSC) | researchgate.net |
| Gelation | The point of incipient network formation, marking the transition from liquid to a non-flowing gel. | Rheological Measurements (e.g., crossover of storage and loss moduli) | researchgate.netmdpi.com |
| Vitrification | The point where the system's T_g equals the isothermal cure temperature, leading to a glassy solid. | DSC (monitoring T_g evolution), Rheological Measurements | researchgate.netavproinc.com |
| T_g∞ (Ultimate T_g) | The maximum glass transition temperature achievable upon full cure. | DSC on a fully cured sample. | researchgate.net |
By integrating kinetic models, such as the Šesták-Berggren model, with experimental data, a comprehensive TTT diagram can be developed. researchgate.net This provides a theoretical and practical framework for selecting optimal curing schedules to achieve desired material properties while avoiding defects. mdpi.com
Analytical Techniques for Characterization of Hexahydrophthalic Anhydride and Its Derivatives
Spectroscopic Methods
Spectroscopic methods are instrumental in providing detailed information about the molecular structure and functional groups present in HHPA and its reaction products. These non-destructive techniques are widely used for both qualitative and quantitative analysis.
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Product Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the curing reactions of epoxy resins with HHPA. researchgate.net By tracking the changes in the infrared absorption bands corresponding to specific functional groups, the progress of the reaction can be followed in real-time. nih.gov The disappearance of the anhydride (B1165640) carbonyl bands and the appearance of ester carbonyl and hydroxyl bands provide direct evidence of the reaction between the anhydride and the epoxy groups. researchgate.net
A method for the direct measurement of HHPA in workplace air has been developed using a transportable FTIR spectrometer. nih.govebi.ac.uk This technique allows for rapid mapping of exposure levels. nih.gov
Key FTIR Bands for Monitoring HHPA Curing:
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| Anhydride C=O | ~1850 and ~1780 | Intensity decreases as the reaction proceeds. |
| Epoxy Ring | ~915 | Intensity decreases as the ring opens. |
| Ester C=O | ~1734 | Intensity increases as the ester linkage is formed. publish.csiro.au |
| Hydroxyl (O-H) | ~3500 | Intensity increases due to the opening of the epoxy ring. |
This table provides typical wavenumber ranges, and actual values may vary depending on the specific chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of HHPA and its derivatives. mdpi.com ¹H NMR provides information about the chemical environment of protons in a molecule, allowing for the confirmation of molecular structures and the identification of isomers. chemicalbook.com
In the synthesis of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives from HHPA, NMR spectroscopy is used to confirm the chemical structures of the resulting compounds. mdpi.com The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring and the substituent groups provide definitive structural information. chemicalpapers.com Adducts formed between HHPA and nucleophilic amino acids have also been characterized using NMR. ebi.ac.uklu.se
Typical ¹H NMR Chemical Shifts for Hexahydrophthalic Anhydride (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| 2CH | 3.12 - 3.18 | m |
| 2CH₂ | 1.83 - 1.96 | m |
| 2CH₂ | 1.49 - 1.57 | m |
Data sourced from ChemicalBook. chemicalbook.com 'm' denotes a multiplet.
FT-Raman Spectroscopy for Curing Kinetics and Mechanism Studies
FT-Raman spectroscopy is a valuable complementary technique to FTIR for studying the curing kinetics and mechanisms of epoxy resins with HHPA. publish.csiro.aupsu.edu It is particularly useful for monitoring changes in non-polar bonds. The technique allows for quasi-real-time in-situ studies of the crosslinking reaction, providing quantitative data on the concentration profiles of various reactive species. publish.csiro.au
Studies on the thermal curing of tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) with a co-anhydride mixture of maleic anhydride (MA) and HHPA have utilized FT-Raman spectroscopy to measure the quantitative changes in the concentrations of anhydride, epoxy, and the newly formed ester groups. researchgate.netpsu.edu This data is then used to construct reaction rate curves and elucidate the kinetics of the curing process. researchgate.netpsu.edu The analysis has shown that the curing propagation primarily occurs through polyesterification between the epoxide and the anhydride. researchgate.netpsu.edu
Key Raman Bands for Monitoring HHPA Curing:
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| Anhydride | 1850 | Intensity decreases during curing. publish.csiro.au |
| Epoxy | 1260 | Intensity decreases during curing. publish.csiro.au |
| Ester | 1734 | Intensity increases as a result of the epoxy-anhydride reaction. publish.csiro.au |
This table is based on a study of the TGDDM/MA/HHPA system. publish.csiro.au
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of HHPA and its derivatives in various matrices. These methods are particularly important for purity assessment and the analysis of complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of HHPA, offering high resolution and sensitivity. wikipedia.orgresearchgate.net It can be employed to determine the purity of HHPA and to separate it from related compounds and impurities. sielc.com A reverse-phase (RP) HPLC method with a simple mobile phase containing acetonitrile, water, and an acid (such as phosphoric or formic acid) can be used for the analysis of HHPA. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
HPLC is also used to monitor the formation of adducts between HHPA and nucleophilic amino acids, which is relevant for understanding its allergenic properties. ebi.ac.uk
Example HPLC Method for this compound:
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid sielc.com |
| Detection | UV/Vis or Mass Spectrometry (MS) ebi.ac.uksielc.com |
For MS-compatible applications, formic acid is used instead of phosphoric acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Adduct Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the determination of HHPA and its derivatives in various samples. google.com It is often used for product analysis and the quantification of adducts. ebi.ac.uk
A method for the determination of HHPA in unsaturated polyester (B1180765) resins has been developed using automated headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. rasayanjournal.co.in This method involves the derivatization of the acid anhydride to form more volatile carboxylic acid methyl esters. rasayanjournal.co.inresearchgate.net GC-MS has also been used to establish a method for detecting HHPA and methylthis compound in electrical and electronic products. google.com This technique offers rapidness, efficiency, good separation, and accurate determination. google.com
GC-MS for HHPA Analysis in Unsaturated Polyester Resins:
| Step | Description |
| Sample Preparation | Reaction of the acid anhydride with water to form carboxylic acids, followed by derivatization with trimethyloxonium (B1219515) tetrafluoroborate. rasayanjournal.co.in |
| Extraction | Automated headspace solid-phase microextraction (HS-SPME). rasayanjournal.co.in |
| Analysis | Gas chromatography for separation and mass spectrometry for detection and quantification. rasayanjournal.co.in |
| Detection Limits | 2.9 pg for cis-1,2-cyclohexanedicarboxylic acid and 8.0 pg for trans-1,2-cyclohexanedicarboxylic acid (for one mg of resin). rasayanjournal.co.in |
| Quantification Limits | 14.5 pg for cis-1,2-cyclohexanedicarboxylic acid and 29.7 pg for trans-1,2-cyclohexanedicarboxylic acid (for one mg of resin). rasayanjournal.co.in |
Thermal Analysis
Thermal analysis techniques are indispensable for understanding the curing process of thermosetting resins, such as those formulated with this compound. These methods monitor the physical and chemical changes that occur as a function of temperature.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Kinetics
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the curing behavior of HHPA-based epoxy resins. researchgate.net By measuring the heat flow associated with chemical reactions, DSC can determine key parameters of the curing process.
The data obtained from DSC can be used to develop kinetic models that describe the rate of cure as a function of temperature and conversion. Isoconversional methods, such as the Kissinger, Friedman, and Flynn-Wall-Ozawa (FWO) models, are powerful tools for determining the activation energy of the curing reaction without assuming a specific reaction model. acs.orgresearchgate.net The activation energy can vary with the degree of conversion, indicating a complex reaction mechanism that may shift from being kinetically controlled at the beginning to diffusion-controlled in the later stages. researchgate.net
A two-stage curing protocol, often determined from DSC data, is a common practice for epoxy resins. nih.gov This typically involves an initial lower-temperature cure followed by a higher-temperature post-cure to ensure complete cross-linking. nih.gov
Table 1: Example of Curing Characteristics Determined by DSC for an Epoxy-Anhydride System
| Parameter | Description | Typical Value Range |
| Onset Temperature (Tonset) | The temperature at which the curing reaction begins. | 90 - 110 °C |
| Peak Exothermic Temperature (Tp) | The temperature at which the curing reaction rate is at its maximum. | 130 - 150 °C |
| Total Heat of Reaction (ΔHtotal) | The total amount of heat released during the curing process, proportional to the extent of reaction. | 120 - 150 J/g |
Note: The values presented are illustrative and can vary significantly depending on the specific formulation, including the type of epoxy resin, the presence and concentration of accelerators, and the heating rate used in the DSC analysis. researchgate.netnih.gov
Temperature Modulated Differential Scanning Calorimetry (TMDSC) for Network Structure Analysis
Temperature Modulated Differential Scanning Calorimetry (TMDSC), also known as Modulated DSC (MDSC), offers a more detailed analysis of the thermal events occurring during the curing of HHPA systems compared to standard DSC. mdpi.com By superimposing a sinusoidal temperature modulation on the linear heating ramp, TMDSC can separate the total heat flow into two components: the reversing heat flow, associated with heat capacity changes, and the non-reversing heat flow, associated with kinetic events like curing. mdpi.comresearchgate.net
This separation is particularly useful for studying the glass transition temperature (Tg) of the evolving network. researchgate.net As the cross-linking reaction proceeds, the Tg of the material increases. TMDSC allows for the simultaneous measurement of the heat capacity and the heat flow, providing a powerful tool for understanding the relationship between the extent of cure and the development of the network structure. researchgate.net
Quasi-isothermal TMDSC, where the temperature is modulated around a constant average temperature, can be used for high-precision heat capacity measurements and to study the vitrification process in detail. researchgate.netiupac.org Vitrification occurs when the Tg of the curing system reaches the curing temperature, leading to a significant decrease in the reaction rate as it becomes diffusion-controlled. researchgate.net The ability to precisely measure the heat capacity changes during this process provides insights into the mobility of the polymer chains and the formation of the cross-linked network. iupac.org
Rheological Methods for Curing Process Investigation
Rheological methods, which measure the flow and deformation of materials, are crucial for monitoring the entire curing process of HHPA-based resins, from a low-viscosity liquid to a cross-linked solid. researchgate.net These techniques provide real-time information on the changes in viscosity and viscoelastic properties (storage modulus, G', and loss modulus, G'') as the curing reaction progresses. researchgate.netkpi.ua
Isothermal rheological measurements are commonly performed to determine key processing parameters such as the pot life (the time during which the resin remains processable) and the gel time. capes.gov.br Gelation is a critical point in the curing process where a continuous three-dimensional network is formed, and the material transitions from a liquid to a rubbery solid. kpi.ua This point is often identified as the crossover of the storage modulus (G') and the loss modulus (G''). kpi.ua
The viscosity of the resin system is a critical parameter for many applications. Rheological studies can show how the viscosity increases with time and temperature during curing. researchgate.netdoi.org This information is essential for optimizing processing conditions, such as injection or infusion times in composite manufacturing. doi.org By combining rheological data with kinetic models derived from DSC, a comprehensive chemo-rheological model can be developed to predict the viscosity profile as a function of temperature and the degree of conversion. researchgate.netresearchgate.net
Mass Spectrometry for Adduct Characterization and Protein Binding Studies
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize the adducts formed by this compound, particularly its binding to proteins. This is of significant interest for understanding the mechanisms of HHPA-induced allergies. ebi.ac.ukacs.orgnih.gov
Hybrid Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF) with Electrospray Ionization (ESI)
Hybrid Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry coupled with Electrospray Ionization (ESI) is a key technique for characterizing HHPA-protein conjugates. ebi.ac.ukacs.orgnih.gov ESI is a soft ionization technique that allows large biomolecules, such as proteins, to be transferred into the gas phase as intact, multiply charged ions. nih.gov The Q-TOF instrument combines a quadrupole mass analyzer, which can be used to select specific ions, with a time-of-flight mass analyzer, which provides high mass accuracy and resolution. nih.gov
Nanospray Q-TOF and Liquid Chromatography-ESI Mass Spectrometric Analysis
To identify the specific sites of HHPA binding on a protein, a combination of enzymatic digestion, liquid chromatography (LC), and mass spectrometry is employed. ebi.ac.ukacs.orgnih.gov Nanospray ionization, a low-flow-rate version of ESI, provides enhanced sensitivity for analyzing small sample volumes, such as those obtained from protein digests. acs.orgnih.gov
The protein of interest is first incubated with HHPA and then enzymatically digested, typically with trypsin, which cleaves the protein at specific amino acid residues. ebi.ac.uk The resulting mixture of peptides is then separated by liquid chromatography. The eluting peptides are introduced into the mass spectrometer via ESI. By comparing the mass spectra of the digested HHPA-modified protein with the unmodified protein, peptides that have been modified with HHPA can be identified by their increased mass.
Tandem mass spectrometry (MS/MS) is then used to determine the exact location of the HHPA adduct on the peptide. acs.org In this process, a specific modified peptide ion is selected in the quadrupole and then fragmented. The fragmentation pattern provides sequence information that allows for the identification of the specific amino acid residue (e.g., lysine (B10760008) or the N-terminal amino acid) to which the HHPA molecule is attached. acs.orgnih.gov
Table 2: Identified HHPA Adducts on Human Hemoglobin
| Protein Chain | Number of Adducts | Location of Adducts |
| α-chain | Up to 6 | N-terminal valine, Lysine residues at positions 7, 11, 16, and 40. acs.orgnih.gov |
| β-chain | Up to 5 | N-terminal valine, Lysine residues at positions 8, 17, 59, 66, and 144. acs.orgnih.gov |
This data is based on in vitro studies of HHPA binding to human hemoglobin. acs.orgnih.gov
Gas Chromatography/Mass Spectrometric Analysis of Enzymatic Digests
Gas Chromatography/Mass Spectrometry (GC/MS) is a pivotal analytical technique for the characterization and quantification of this compound (HHPA) adducts after enzymatic digestion. This method is particularly useful in identifying the specific binding sites of HHPA on proteins, such as hemoglobin, by analyzing the products of controlled enzymatic cleavage.
Research into the protein binding of HHPA often involves the in-vitro synthesis of conjugates, for instance, between HHPA and human hemoglobin (Hb). ebi.ac.uknih.gov To elucidate the structural details of these adducts, the conjugates are subjected to enzymatic digestion. ebi.ac.uk Enzymes like Pronase E and trypsin are used to hydrolyze the protein into smaller peptides or constituent amino acids. ebi.ac.uknih.gov This process releases the HHPA-amino acid moieties.
Subsequent analysis by GC/MS has been successfully employed to identify these moieties. In studies involving in-vitro formed HHPA-hemoglobin adducts, enzymatic digestion by Pronase E was a key step. ebi.ac.uknih.gov The results from the GC/MS analysis revealed that at least 70% of the HHPA was bound to lysine residues. ebi.ac.uknih.gov Further detailed analysis of tryptic and Pronase E digests has helped to localize the HHPA adducts to specific amino acid residues on both the alpha and beta chains of hemoglobin. Adducts were identified at the N-terminal valine of both chains, as well as at lysine residues at positions 7, 11, 16, and 40 of the alpha-chain and positions 8, 17, 59, 66, and 144 of the beta-chain. ebi.ac.uk
The typical analytical workflow after enzymatic digestion involves hydrolysis of the released adducts to yield hexahydrophthalic acid (HHP acid). ebi.ac.uk Due to the low volatility of HHP acid, a derivatization step is necessary before GC/MS analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts the acid into a more volatile ester. ebi.ac.ukresearchgate.net The analysis is then performed using GC/MS, often operated in the negative ion chemical ionization (NICI) mode, which provides high sensitivity and selectivity for electrophilic derivatives like the PFB-ester of HHP acid. ebi.ac.ukresearchgate.net Deuterium-labeled HHP acid is frequently used as an internal standard to ensure accurate quantification. ebi.ac.ukresearchgate.net
The application of this methodology has enabled the quantification of HHPA adducts in biological samples from occupationally exposed individuals. For example, in studies of exposed workers, the levels of HHPA-hemoglobin adducts were measured, providing a valuable biomarker for long-term exposure assessment. nih.gov
The table below summarizes key parameters for the GC/MS determination of HHP acid derived from protein adducts, as reported in the literature.
| Analyte | Sample Matrix | Derivatizing Agent | Analytical Method | Detection Limit | Reported Precision |
|---|---|---|---|---|---|
| Hexahydrophthalic acid (from Hb adducts) | Hemoglobin (Hb) | Pentafluorobenzyl bromide | GC-MS (NICI) | 0.3 pmol/g Hb ebi.ac.uk | 18% at 2 pmol/g Hb; 10% at 13 pmol/g Hb ebi.ac.uk |
| Hexahydrophthalic acid (from plasma protein adducts) | Human Plasma | Pentafluorobenzyl bromide | GC-MS (NICI) | 0.06 pmol/mL plasma ebi.ac.uk | 18% at 0.3 pmol/mL; 8% at 4 pmol/mL ebi.ac.uk |
Environmental Impact and Sustainable Aspects of Hexahydrophthalic Anhydride
Environmental Fate and Distribution in Various Media (soil, water, air)
The environmental distribution of Hexahydrophthalic anhydride (B1165640) is governed by its physicochemical properties. Upon release into the environment, it partitions between air, water, and soil.
In Air: HHPA is expected to degrade in the atmosphere through reactions with photochemically-produced hydroxyl radicals. sid.ir The estimated atmospheric half-life for this reaction is approximately 19 hours. sid.irmdpi.com Direct photolysis by sunlight is not expected to be a significant degradation pathway as HHPA does not absorb light at wavelengths greater than 290 nm. sid.irmdpi.com Volatilization from water and moist soil surfaces is an important fate process. sid.irmdpi.com
In Water: When released into water, HHPA is not expected to adsorb significantly to suspended solids and sediment. sid.irmdpi.com Volatilization from water surfaces is anticipated, with estimated half-lives of 2.3 days for a model river and 20 days for a model lake. sid.irmdpi.com The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 13. sid.irmdpi.com The primary fate process in water is rapid hydrolysis. sid.irmdpi.comresearchgate.net
In Soil: HHPA is expected to have medium mobility in soil. researchgate.net Volatilization from moist soil surfaces is an important fate process, whereas it is not expected to volatilize from dry soil. mdpi.com Biodegradation of HHPA itself is not a rapid process; however, its hydrolysis product is readily biodegradable. sid.irmdpi.comresearchgate.net
A fugacity model provides an estimation of how HHPA is distributed in different environmental compartments, highlighting that the majority is expected to be found in soil and water. researchgate.net
Table 1: Environmental Fate and Distribution Parameters for Hexahydrophthalic Anhydride
| Parameter | Medium | Finding | Source(s) |
|---|---|---|---|
| Atmospheric Half-Life | Air | ~19 hours (reaction with hydroxyl radicals) | sid.ir, mdpi.com |
| Volatilization Half-Life | Water | 2.3 days (model river), 20 days (model lake) | sid.ir, mdpi.com |
| Bioconcentration Factor (BCF) | Aquatic Organisms | 13 (low potential) | sid.ir, mdpi.com |
| Adsorption Coefficient (Log Koc) | Soil | 2.3 (medium mobility) | researchgate.net |
Hydrolysis of HHPA in the Environment
Hydrolysis is a critical and rapid environmental fate process for HHPA. sid.irmdpi.com The anhydride functional group readily reacts with water, causing the compound to be hydrolytically unstable. researchgate.net This reaction breaks the anhydride ring to form the corresponding dicarboxylic acid, 1,2-Cyclohexanedicarboxylic acid, also known as hexahydrophthalic acid (HHP acid). sid.irresearchgate.netmdpi.com The half-life for this hydrolysis process is on the order of minutes. researchgate.net
This rapid conversion to HHP acid is significant because the environmental behavior and toxicological profile of the acid differ from the anhydride. For instance, while HHPA itself shows slow biodegradation, its hydrolysis product, HHP acid, is considered to be readily biodegradable. researchgate.netnih.gov One study demonstrated that under aerobic conditions, the substance achieved 98% degradation within 28 days, a result attributed to the degradation of the HHP acid formed after hydrolysis. researchgate.netnih.gov In human exposure scenarios, it is believed that inhaled HHPA is almost completely absorbed in the respiratory tract after first hydrolyzing to HHP acid on the mucous membranes. sid.irbroadview-tech.com
Table 2: Biodegradation Data (Post-Hydrolysis)
| Test Type | Duration | % Degradation | Classification | Source(s) |
|---|---|---|---|---|
| Ready Biodegradability (aerobic) | 7 days | 4% | - | researchgate.net |
| Ready Biodegradability (aerobic) | 14 days | 17% | - | researchgate.net |
| Ready Biodegradability (aerobic) | 21 days | 76% | - | researchgate.net |
Research into Sustainable Synthesis Pathways
To mitigate the environmental impact of petrochemical-based chemicals, research has focused on developing sustainable alternatives and circular economy strategies for compounds like HHPA.
The primary application of HHPA is as a hardener for epoxy resins. researchgate.net Consequently, much research has centered on finding bio-based curing agents that can replace petroleum-derived anhydrides. These alternatives are typically derived from renewable resources like vegetable oils, sugars, and amino acids. researchgate.netnih.gov
Several classes of bio-based curing agents are under investigation or in commercial development:
Modified Plant Oils and Fatty Acids: Curing agents can be synthesized from renewable materials like castor oil. rsc.org
Amino Acids: Non-toxic and biodegradable amino acids, such as L-arginine and L-tyrosine, have been successfully used as curing agents for epoxy resins, creating thermosets with a range of mechanical properties. nih.govuni-bayreuth.de
Furan-based Derivatives: Furan-based amines are being explored as bio-based polyamine curing agents. mdpi.comresearchgate.net Renewable feedstocks like furfural, derived from non-food biomass such as husks and straw, can be used to create aromatic alternatives like 3-methyl phthalic anhydride (bio-MPA), which can replace traditional phthalic anhydride. resourcewise.com
Cardanol-based Hardeners: Cardanol, derived from cashew nutshell liquid, is used to produce phenalkamine-type curing agents. mdpi.comgoogle.com
Near Drop-in Replacements: Research consortia like Biorizon are developing bio-based near-drop-in replacements for HHPA, such as 3-Methylthis compound (3-MHHPA) and 3,6-Dimethylthis compound (3,6-DMHHPA), which are designed for applications in coatings and electronics. biorizon.eu
Upcycling, the process of converting waste materials into new materials of higher value, presents a promising strategy for a circular economy. A significant area of research is the chemical recycling of waste polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET) from plastic bottles, into new, valuable polymers. sid.irrsc.org
The general process involves the depolymerization of waste PET through methods like glycolysis. sid.irmdpi.com In glycolysis, PET is broken down by glycols (e.g., ethylene (B1197577) glycol, diethylene glycol) in the presence of a catalyst to form oligomers. sid.irscispace.com These oligomers can then be used as raw materials for synthesizing new unsaturated polyester (B1180765) resins (UPRs). sid.irmdpi.com This second step involves a polycondensation reaction where the oligomers are reacted with an unsaturated acid and a dicarboxylic acid or anhydride. mdpi.comgoogle.com
While studies often use maleic anhydride or phthalic anhydride in this synthesis, the methodology allows for the use of other anhydrides, including HHPA, to create a wide variety of polyesters with different properties. sid.irscispace.com This approach provides a pathway to incorporate a compound like HHPA into a circular manufacturing process, transforming low-value plastic waste into higher-value materials for applications such as coatings, polymer concrete, and composite materials. scispace.com Another innovative strategy involves the one-step upcycling of polytetrahydrofuran (PTHF), a waste polyether, into a variety of polyesters by reacting it with different cyclic anhydrides. chinesechemsoc.org
Waste Management and Disposal Guidelines for HHPA
Proper management and disposal of HHPA are essential to prevent environmental contamination and protect human health. Regulatory guidelines and safety data sheets provide clear instructions for handling HHPA waste.
The primary recommendation is to handle HHPA in accordance with local, regional, and national regulations. ark-chem.co.jpfishersci.com Whenever possible, recycling of the material is preferred over disposal. broadview-tech.com If recycling is not feasible, surplus and non-recyclable solutions should be sent to a licensed disposal company or an authorized incinerator. broadview-tech.comark-chem.co.jp
Key handling and disposal guidelines include:
Containment: Prevent the product from being released into the environment. fishersci.com Spills should be contained, and the material should be collected (e.g., swept up without creating dust) and placed in suitable, closed containers for disposal. ark-chem.co.jpchemicalbook.com It is crucial to prevent the material from entering drains or surface water. fishersci.comchemicalbook.com
Personal Protective Equipment (PPE): When handling waste, appropriate PPE, including protective gloves, safety glasses, and respirators, should be worn to avoid skin, eye, and respiratory contact. atamanchemicals.com
Contaminated Packaging: Containers and packaging that have held HHPA should be treated as the product itself and disposed of accordingly. ark-chem.co.jp Recycling containers is recommended over disposal where possible. broadview-tech.com
Workplace Hygiene: Contaminated work clothing should not be allowed to leave the workplace and should be washed before reuse. broadview-tech.com Good industrial hygiene practices, such as washing hands after handling, should be followed. chemicalbook.com
Toxicological Mechanisms and Biological Monitoring of Hexahydrophthalic Anhydride Exposure
Mechanisms of Allergic Hypersensitivity (Type I and Type IV Allergy)
HHPA is capable of inducing both immediate (Type I) and delayed-type (Type IV) hypersensitivity reactions. nih.gov The primary mechanism involves its function as a hapten; by itself, HHPA is too small to elicit an immune response. However, upon entering the body, it covalently binds to endogenous carrier proteins, forming a hapten-carrier conjugate. thermofisher.com This new complex is then recognized as a foreign antigen by the immune system, triggering sensitization and subsequent allergic reactions upon re-exposure. nih.gov
The Type I allergic reaction to HHPA is an IgE-mediated immune response. nih.gov This response is characteristic of occupational asthma and rhinitis observed in exposed workers. nih.govnih.gov Following the formation of HHPA-protein conjugates, the immune system produces specific Immunoglobulin E (IgE) antibodies. thermofisher.com Studies on workers occupationally exposed to HHPA have demonstrated a clear link between exposure levels, the presence of serum-specific IgE against HHPA-human serum albumin (HSA) conjugates, and the manifestation of respiratory symptoms. nih.govnih.gov In one study of 27 exposed workers, 12 had significant levels of specific IgE to HHPA-HSA. nih.gov All four workers in this group with occupational asthma or rhinitis showed significant levels of these specific IgE antibodies. nih.gov Research indicates that HHPA is a potent industrial sensitizer (B1316253) capable of inducing IgE-mediated disease. nih.gov
The foundational step in the sensitization process is the covalent binding of HHPA to endogenous proteins. tandfonline.comnih.gov As a reactive anhydride (B1165640), HHPA readily forms stable adducts with nucleophilic groups on proteins, particularly the amino groups of lysine (B10760008) residues and the N-terminal amino acids. thermofisher.comnih.gov Human serum albumin (HSA) and hemoglobin (Hb) are two of the primary proteins known to be modified by HHPA and its analogs in vivo. nih.govsjweh.fi The formation of these HHPA-protein adducts creates the neo-antigens that are necessary to initiate the immune response. nih.gov There is a strong correlation between the concentration of total plasma protein adducts and serum albumin adduct levels, indicating that albumin is a major target for HHPA binding in the blood. nih.govrsc.org
Specific binding sites of HHPA on human serum albumin (HSA) have been identified through in vitro studies. nih.gov By synthesizing HSA-HHPA conjugates and analyzing the resulting peptides after enzymatic digestion, researchers have pinpointed several lysine residues as primary targets for adduction. nih.gov In a study where HSA was conjugated with a low molar ratio of HHPA, seven specific binding sites were identified. nih.gov Phthalic anhydride, a related compound, has been shown to bind to N-terminal valine and lysine residues on hemoglobin, though HHPA may differ in its specific binding sites. lu.se
The identified binding sites on HSA are detailed in the table below. nih.gov
| Protein Domain | Identified Lysine Residue Binding Site |
| Domain IB | Lys137 |
| Domain IIA | Lys190, Lys199, Lys212 |
| Domain IIB | Lys351 |
| Domain IIIA | Lys432, Lys436 |
This table summarizes the specific lysine residues on Human Serum Albumin (HSA) identified as binding sites for Hexahydrophthalic anhydride (HHPA) in a conjugate with a 1:0.1 molar ratio of HSA to HHPA. nih.gov
Adduct Formation and Characterization
The formation and characterization of HHPA-protein adducts are central to understanding its toxicological mechanism and for developing methods for biological monitoring.
The study of HHPA adducts has been conducted through both in vitro and in vivo models. In vitro synthesis involves reacting HHPA with purified proteins, such as HSA, under controlled physiological conditions to generate conjugates. nih.gov These lab-synthesized adducts are then subjected to enzymatic digestion (e.g., with trypsin) and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the exact binding sites. tandfonline.comnih.gov
In vivo studies involve the analysis of blood samples from individuals occupationally exposed to HHPA. nih.govrsc.org These studies confirm that adduct formation occurs in humans. The analysis of total plasma protein adducts (TPPA) from exposed workers shows a clear correlation with exposure levels. sjweh.fi The in vivo decay of these adducts has also been studied, revealing an elimination half-time of 22 days for HHPA TPPA, making them excellent biomarkers for long-term exposure assessment. sjweh.fi Furthermore, HHPA-adducted albumin peptides have been detected in the nasal lavage fluid of a volunteer exposed to HHPA, demonstrating adduct formation at the site of entry. tandfonline.comnih.gov
A specific method has been developed for the quantification of HHPA protein adducts in human plasma, providing a valuable tool for biological monitoring. nih.govrsc.org The method involves dialyzing plasma samples, followed by the hydrolysis of the anhydride from the proteins under mild acidic conditions. nih.govrsc.org The released hexahydrophthalic acid (HHP acid) is then purified, derivatized with pentafluorobenzyl bromide, and analyzed using gas chromatography-mass spectrometry (GC-MS). nih.govrsc.org
This analytical method demonstrates high sensitivity and precision, allowing for the detection of adducts at very low concentrations. nih.govrsc.org Workers exposed to time-weighted average air levels of HHPA ranging from <1 to 340 µg/m³ had plasma adduct levels between the detection limit and 8.40 pmol/mL. nih.govrsc.org
Key parameters of the quantification method are presented in the table below.
| Parameter | Value |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | Hexahydrophthalic acid (released from protein adducts) |
| Detection Limit | 0.06 pmol/mL of plasma |
| Between-Day Precision | 18% at 0.3 pmol/mL; 8% at 4 pmol/mL |
This table outlines the key characteristics of the analytical method developed for the quantification of HHPA protein adducts in human plasma. nih.govrsc.org
Use of Protein Adducts as Biomarkers of Exposure
This compound (HHPA) is a reactive chemical known to covalently bind to endogenous proteins, forming adducts. tandfonline.com These protein adducts, particularly those in the blood, serve as valuable biomarkers for assessing long-term exposure to HHPA. nih.govlu.se The quantification of total plasma protein adducts (TPPA) has been shown to be an effective method for biological monitoring. nih.govnih.gov
Research has demonstrated that the levels of TPPA are excellent indicators of long-term exposure to anhydrides. nih.gov In one study of occupationally exposed workers, the levels of TPPA showed a very strong correlation with the levels of HHPA metabolites in urine (correlation coefficient, r = 0.97). nih.gov Furthermore, HHPA TPPA levels correlated highly with hemoglobin (Hb) adducts (r = 0.86). nih.gov The in-vivo decay of these plasma protein adducts was found to have an elimination half-time of 22 days for HHPA, which allows for a longer window of detection compared to urinary metabolites that reflect more recent exposure. nih.gov
The primary target for adduct formation in plasma is serum albumin. tandfonline.com Detailed analysis has identified specific binding sites of HHPA on human serum albumin (HSA), primarily at lysine residues. tandfonline.com In a conjugate with a low molar ratio of HHPA to HSA, seven specific adducts were identified at Lys137, Lys190, Lys199, Lys212, Lys351, Lys432, and Lys436. tandfonline.com Identifying these specific adducted peptides offers a potential avenue for developing highly targeted methods for biological monitoring. tandfonline.com The use of protein adducts as biomarkers is a powerful tool because, unlike DNA adducts, they are not repaired, meaning they can more faithfully reflect the cumulative internal dose of a chemical. who.int
Metabolic Fate and Excretion of HHPA
The metabolic fate of HHPA in the body primarily involves its hydrolysis into a more water-soluble form, which is then absorbed and excreted. nih.gov The process of biotransformation alters the physicochemical properties of xenobiotics like HHPA, generally making them more hydrophilic to facilitate their elimination from the body via urine or bile. elsevierpure.com
Upon entering the body, this compound is expected to undergo rapid hydrolysis to form its corresponding diacid, hexahydrophthalic acid (HHP acid). nih.govindustrialchemicals.gov.au This conversion is a key step in its metabolism. nih.gov When HHPA is inhaled, this hydrolysis likely occurs on the moist surfaces of the mucous membranes in the respiratory tract. nih.govguidechem.com HHP acid is the primary metabolite found in plasma and urine following exposure to HHPA. nih.gov
The primary route of occupational exposure to HHPA is inhalation. nih.govguidechem.com Studies involving human volunteers exposed to gaseous HHPA for eight hours showed that the respiratory uptake of inhaled HHPA was almost complete. nih.govguidechem.com Following inhalation, there was a rapid increase in the plasma and urinary levels of HHP acid. nih.gov The concentration of HHP acid in plasma did not reach a steady state during the 8-hour exposure and decreased rapidly once the exposure ended. nih.govguidechem.com The biological half-time of HHP acid in the plasma of these volunteers was approximately 2 hours during the first four hours post-exposure. nih.govguidechem.com
In occupationally exposed workers, the elimination half-time of HHP acid from urine was found to be slightly longer, at around 5 hours, which may suggest distribution to more than one compartment in the body. nih.gov Excretion occurs primarily through the kidneys, with HHP acid being the main compound eliminated in the urine. nih.govguidechem.com The analysis of HHP acid in urine or plasma has proven to be a useful and reliable method for the biological monitoring of HHPA exposure, showing a close correlation with air concentration levels. nih.govnih.gov
Dermal absorption is another potential route of exposure. However, a study involving the application of HHPA to the skin of volunteers indicated that percutaneous absorption is of minor importance, with the amount of HHP acid excreted in the urine being a small fraction (ranging from 0% to 4.5%) of the total amount applied to the skin. nih.gov
Exposure-Response Relationships and Sensitization at Low Levels
There is a clear relationship between the level of exposure to HHPA and the risk of developing sensitization, which can manifest as specific antibodies and work-related allergic symptoms. nih.govnih.gov Notably, this sensitization can occur even at very low airborne concentrations of HHPA. nih.govresearchgate.net
A study of workers in an epoxy resin-using factory found high, exposure-related risks of specific Immunoglobulin E (IgE) and Immunoglobulin G (IgG) sensitization despite low air levels of HHPA (< 1 to 94 µg/m³). nih.gov In this exposed group, the prevalence of IgE sensitization was 22% and IgG was 21%, both of which correlated with exposure levels. nih.gov The study also found that work-related symptoms were more common among exposed workers compared to a reference group and were related to both exposure levels and the presence of specific IgE antibodies. nih.gov
Another study established an exposure-response relationship for HHPA with both specific antibodies and work-related symptoms, finding these connections down to adduct levels of 40 fmol/ml of plasma. nih.govsjweh.fi This demonstrates the utility of total plasma protein adducts (TPPA) as a relevant biomarker for assessing the risk of sensitization. nih.gov The development of specific IgE antibodies is a key event in the mechanism of HHPA-induced allergy, leading to symptoms such as occupational asthma and rhinitis. thermofisher.comcdc.gov
Occupational Health Considerations and Risk Assessment
This compound is recognized as a potent occupational sensitizer, capable of causing both respiratory and skin sensitization. industrialchemicals.gov.auhaz-map.com The primary health risks associated with occupational exposure are allergic reactions, including occupational asthma, rhinitis, conjunctivitis, and allergic contact dermatitis. thermofisher.comhaz-map.com The risk of developing these conditions is dependent on the concentration of HHPA in the workplace air. thermofisher.com
To protect workers, occupational exposure limits have been established. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) as a ceiling limit of 0.005 mg/m³ for the inhalable fraction and vapor. industrialchemicals.gov.auhaz-map.com A ceiling limit is a concentration that should not be exceeded at any time during the workday.
Risk assessment for HHPA involves identifying the hazards (respiratory and skin sensitizer, eye irritant) and implementing control measures to minimize exposure. haz-map.combroadview-tech.com Key risk management strategies in the workplace include:
Engineering Controls: Implementing sufficient air exchange and/or local exhaust ventilation to keep airborne concentrations below exposure limits. broadview-tech.com
Personal Protective Equipment (PPE): Requiring the use of appropriate PPE, such as protective gloves, safety glasses or face shields, and, where ventilation is inadequate, approved respiratory protection. broadview-tech.comchemicalbook.com
Hygiene Practices: Prohibiting eating, drinking, or smoking in work areas. Workers should wash hands thoroughly after handling the chemical, and contaminated work clothing should not be allowed out of the workplace. broadview-tech.com
Biological Monitoring: Regularly monitoring workers for exposure through the analysis of HHP acid in urine or HHPA adducts in plasma. nih.govnih.gov This helps to verify the effectiveness of control measures and identify potentially overexposed individuals.
Q & A
Q. What are the key physicochemical properties of HHPA relevant to experimental design?
HHPA (C₈H₁₀O₃) is a cyclic carboxylic acid anhydride with a density of 1.2 g/cm³, melting point of 32–34°C, and boiling point of 283.4°C . Its reactivity with water (forming hexahydrophthalic acid) and solubility in organic solvents (e.g., acetone, ethanol) necessitate dry storage and inert atmospheres during synthesis. These properties influence solvent selection, reaction kinetics, and safety protocols in polymer chemistry studies .
Q. What methodologies are recommended for quantifying HHPA exposure in occupational settings?
Gas chromatography (GC) with selected-ion monitoring is the gold standard for air and urine analysis. For air sampling, HHPA is trapped on XAD-2 resin, derivatized, and quantified via GC-mass spectrometry (GC-MS) with a detection limit of 0.1 µg/m³ . Urinary metabolites (hexahydrophthalic acid) are extracted using solid-phase extraction and analyzed via GC-negative-ion chemical ionization MS .
Q. How do researchers mitigate HHPA-induced sensitization in laboratory settings?
HHPA is classified as a Category 1A respiratory sensitizer under GHS . Mitigation strategies include:
- Engineering controls: Local exhaust ventilation to limit airborne concentrations <10 µg/m³ .
- Personal protective equipment (PPE): Nitrile gloves, respirators with organic vapor cartridges.
- Biomarker monitoring: Regular screening for HHPA-specific IgE/IgG antibodies in exposed personnel .
Advanced Research Questions
Q. What explains contradictory data on HHPA exposure thresholds for IgE sensitization?
Studies report sensitization at exposures as low as 10 µg/m³, but no clear dose-response correlation exists . Contradictions arise from:
- Peak exposures : Short-term spikes (>50 µg/m³) may drive IgE sensitization despite low time-weighted averages .
- Cross-reactivity : HHPA shares allergenic determinants with other anhydrides (e.g., himic anhydride), confounding threshold assessments .
- Methodological variability : Differences in air sampling (static vs. personal) and antibody assay sensitivity (RAST vs. ELISA) .
Table 1 : Antibody Prevalence vs. HHPA Exposure Levels
| Exposure Range (µg/m³) | IgE Positivity (%) | IgG Positivity (%) | Study |
|---|---|---|---|
| <10 | 24% | 21% | |
| 10–50 | 24% | 34% | |
| ≥50 | 24% | 45% |
Q. How do HHPA-protein adducts inform mechanistic studies of allergic sensitization?
HHPA forms covalent adducts with lysine residues and N-terminal valine in hemoglobin (Hb) and human serum albumin (HSA). These adducts are biomarkers for long-term exposure and elucidate immune recognition pathways:
Q. What advanced analytical techniques resolve HHPA isomer-specific reactivity in polymer synthesis?
HHPA exists as cis/trans isomers, influencing epoxy resin curing kinetics. Nuclear magnetic resonance (NMR) and high-resolution MS distinguish isomer ratios:
- ¹³C-NMR : Chemical shifts at 170–175 ppm (anhydride carbonyl) vary between isomers .
- Q-TOF-MS : Quantifies isomer-specific adducts in polymer matrices .
Methodological Guidance for Data Interpretation
Q. How should researchers validate HHPA-specific biomarkers in cohort studies?
- Cohort selection : Include workers with documented HHPA exposure histories (e.g., epoxy resin manufacturing) .
- Longitudinal sampling : Monitor antibody titers and adduct levels pre-/post-exposure to establish temporal trends .
- Cross-validation : Correlate air monitoring data (GC-MS) with urinary metabolites (hexahydrophthalic acid) and Hb adducts .
Q. What statistical approaches address confounding factors in HHPA epidemiology?
- Multivariate regression : Adjust for smoking, atopy, and co-exposure to other anhydrides .
- Machine learning : Cluster analysis identifies subpopulations with heightened genetic susceptibility to sensitization .
Data Contradiction Analysis
Q. Why do some studies report HHPA as a stronger sensitizer than methylhexahydrophthalic anhydride (MHHPA)?
HHPA’s lower molecular weight and higher volatility increase respiratory deposition, enhancing sensitization risk. MHHPA’s methyl group reduces electrophilicity, slowing protein adduct formation . However, cross-reactivity between HHPA and MHHPA complicates direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
